molecular formula C20H34O5 B1175097 Prostaglandin F2a;PGF2alpha CAS No. 146388-90-1

Prostaglandin F2a;PGF2alpha

Cat. No.: B1175097
CAS No.: 146388-90-1
M. Wt: 354.5 g/mol
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Historical Context and Discovery Significance in Lipid Mediators Research

The journey to understanding prostaglandins (B1171923) began in the 1930s when researchers observed that human seminal fluid could induce contractions in uterine tissue. wikipedia.orgbeefrepro.orgogmagazine.org.au This potent biological activity was attributed to an unknown substance, which was later named "prostaglandin" by the Swedish physiologist Ulf von Euler in 1935, who isolated it from seminal fluid. wikipedia.orgbeefrepro.org Initially believed to originate from the prostate gland, it was later discovered that prostaglandins are produced in many tissues throughout the body. wikipedia.org

A pivotal moment in lipid mediator research was the successful total synthesis of PGF2α and prostaglandin (B15479496) E2 (PGE2) by E.J. Corey in 1969. wikipedia.org This achievement, along with the discovery in 1971 that aspirin-like drugs inhibit prostaglandin synthesis, revolutionized the field. wikipedia.org The groundbreaking work of Sune K. Bergström, Bengt I. Samuelsson, and John R. Vane on prostaglandins earned them the Nobel Prize in Physiology or Medicine in 1982, highlighting the immense significance of these lipid mediators. wikipedia.org The discovery that PGF2α was luteolytic (capable of causing the regression of the corpus luteum) in several animal species in the early 1970s further solidified its importance in reproductive biology. beefrepro.org

Scope and Relevance of Prostaglandin F2α in Modern Biological Investigations

PGF2α is a member of the eicosanoid family of signaling molecules, which are derived from the fatty acid arachidonic acid. wikipedia.orgphysiology.org Its biological actions are mediated by binding to a specific G-protein-coupled receptor, the prostaglandin F2α receptor (FP receptor). wikipedia.orgfrontiersin.org The relevance of PGF2α extends across numerous areas of modern biological research:

Reproductive Biology: PGF2α is a key regulator of female reproductive processes, including ovulation, luteolysis (the breakdown of the corpus luteum), and uterine contractions during parturition. wikipedia.orgnih.gov In some species, it plays a crucial role in initiating labor. wikipedia.org Interestingly, while known for its luteolytic effects, studies in pigs suggest PGF2α can also support embryo implantation and development. bioscientifica.com

Inflammation: PGF2α is involved in the inflammatory response. nih.govresearchgate.net Its administration can induce acute inflammation, and its synthesis is blocked by nonsteroidal anti-inflammatory drugs (NSAIDs). nih.gov Research has shown that PGF2α can activate inflammatory signaling pathways in human myometrial cells. frontiersin.org

Cardiovascular System: Emerging evidence points to the involvement of PGF2α in cardiovascular homeostasis and disease. frontiersin.org It has been implicated in the regulation of blood pressure and the pathogenesis of atherosclerosis. frontiersin.org Studies have shown that PGF2α can induce cardiac hypertrophy and is involved in the renin-angiotensin-aldosterone system. frontiersin.org

Neurobiology and Disease: The isoform 8-iso-PGF2α has been linked to oxidative stress and is found in increased amounts in patients with endometriosis. wikipedia.org Furthermore, elevated levels of 8-iso-PGF2α have been associated with an increased risk of all-cause dementia and Alzheimer's disease. nih.gov

The diverse functions of PGF2α are a testament to its importance as a signaling molecule. Its actions can be both physiological and pathological, depending on the context and the tissue in which it is acting.

Overview of Prostaglandin F2α as a Focus of Academic Inquiry

The multifaceted nature of PGF2α has made it a subject of continuous and intensive academic inquiry. Research into this compound spans from fundamental biochemistry and molecular biology to clinical investigations.

Key Research Areas:

Signal Transduction Pathways: A significant area of research focuses on elucidating the intracellular signaling cascades initiated by the binding of PGF2α to its FP receptor. Studies have investigated the role of G proteins, calcium signaling, and various kinases in mediating the downstream effects of PGF2α. researchgate.netfrontiersin.org

Gene Expression Regulation: Researchers are exploring how PGF2α modulates the expression of various genes involved in its physiological and pathological functions. For instance, PGF2α has been shown to increase the expression of cyclooxygenase-2 (COX-2), an enzyme involved in its own synthesis, creating a potential positive feedback loop. frontiersin.org

Pathophysiological Roles: A large body of research is dedicated to understanding the precise role of PGF2α in various diseases, including cardiovascular diseases, inflammatory disorders, and neurodegenerative conditions. frontiersin.orgresearchgate.netnih.gov This includes investigating the association between PGF2α levels and disease risk and mortality. nih.gov

Therapeutic Potential: Given its involvement in numerous physiological processes, the PGF2α signaling pathway is considered a promising therapeutic target. frontiersin.org Research is ongoing to develop agonists and antagonists that can modulate the activity of the FP receptor for therapeutic benefit.

The following tables summarize some of the key research findings related to PGF2α:

Research Area Key Findings References
Reproductive Biology PGF2α induces luteolysis and uterine contractions. wikipedia.orgnih.gov
PGF2α may support embryo implantation in some species. bioscientifica.com
Inflammation PGF2α can induce acute inflammation and activates inflammatory pathways. nih.govfrontiersin.org
Cardiovascular Disease PGF2α is implicated in blood pressure regulation and atherosclerosis. frontiersin.org
Neurodegenerative Disease Elevated 8-iso-PGF2α is associated with an increased risk of dementia. nih.gov
Cellular and Molecular Effects of PGF2α
Cellular Response Signaling Pathway/Molecule Involved
Myometrial ContractionFP Receptor, Gαq/11-calcium pathway
InflammationNF-κB, MAP kinases (p38, ERK), COX-2
Trophoblast Proliferation and AdhesionMitogen-activated protein kinases (MAPK1/3), Focal adhesion kinase (FAK)
Cardiac Hypertrophyc-fos, Atrial natriuretic factor (ANF), alpha-skeletal actin
Vascular Smooth Muscle Cell HypertrophymTOR, PI3K pathway

Properties

IUPAC Name

7-[3,5-dihydroxy-2-(3-hydroxyoct-1-enyl)cyclopentyl]hept-5-enoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H34O5/c1-2-3-6-9-15(21)12-13-17-16(18(22)14-19(17)23)10-7-4-5-8-11-20(24)25/h4,7,12-13,15-19,21-23H,2-3,5-6,8-11,14H2,1H3,(H,24,25)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PXGPLTODNUVGFL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCC(C=CC1C(CC(C1CC=CCCCC(=O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H34O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Ii. Biosynthesis and Metabolic Pathways of Prostaglandin F2α

Arachidonic Acid as a Precursor in Prostaglandin (B15479496) F2α Synthesis

The biosynthetic journey of all series-2 prostaglandins (B1171923), including PGF2α, commences with arachidonic acid, a 20-carbon polyunsaturated fatty acid. mdpi.com This essential fatty acid is not typically found free within cells but is instead esterified and incorporated into the phospholipid bilayer of cell membranes. wikipedia.orgresearchgate.netnih.gov Therefore, the initiation of prostaglandin synthesis is critically dependent on the release of arachidonic acid from these membrane stores. wikipedia.orgresearchgate.net

The liberation of arachidonic acid from membrane phospholipids (B1166683) is a crucial regulatory step in the synthesis of prostaglandins. nih.gov This process is primarily catalyzed by the enzyme cytosolic phospholipase A2 (cPLA2). wikipedia.orgresearchgate.netnih.gov In response to various physical or chemical stimuli, cPLA2 is activated and translocates to the cell's membranes. There, it hydrolyzes the sn-2 position of membrane phospholipids, specifically releasing arachidonic acid into the cytoplasm. researchgate.net The activity of cPLA2 is therefore the rate-limiting step that provides the necessary arachidonic acid substrate for the subsequent enzymatic reactions in the PGF2α synthesis pathway. nih.govnih.gov

Cyclooxygenase (COX) Enzymes in Prostaglandin H2 (PGH2) Generation

Once liberated, free arachidonic acid is converted into an unstable intermediate, Prostaglandin H2 (PGH2). wikipedia.orgwikipedia.org This conversion is the committed step in the biosynthesis of prostanoids and is catalyzed by the enzyme prostaglandin G/H synthase, more commonly known as cyclooxygenase (COX). wikipedia.orgbio-rad.comnih.gov The COX enzyme possesses two distinct active sites and performs two sequential reactions: first, a cyclooxygenase activity that adds two molecules of oxygen to arachidonic acid to form Prostaglandin G2 (PGG2), and second, a peroxidase activity that reduces PGG2 to PGH2. nih.govourbiochemistry.comwikipedia.org PGH2 then serves as the central precursor from which all other prostaglandins and thromboxanes, including PGF2α, are derived through the action of specific isomerases and synthases. nih.govyoutube.com

There are two primary isoforms of the COX enzyme, COX-1 and COX-2, which play different roles in PGH2 production. researchgate.netnih.govoup.com

COX-1 is constitutively expressed in most tissues and is responsible for producing prostaglandins that regulate homeostatic physiological functions. researchgate.netnih.govgpnotebook.com These functions include maintaining the integrity of the gastric mucosa, regulating kidney function, and supporting platelet aggregation. ourbiochemistry.comgpnotebook.com

COX-2 is typically absent or present at very low levels in most tissues. researchgate.net Its expression is inducible and significantly upregulated by pro-inflammatory stimuli such as cytokines and growth factors. ourbiochemistry.comgpnotebook.com Consequently, COX-2 is the primary source of prostaglandins involved in inflammation and pain. researchgate.netnih.gov

Both isoforms catalyze the conversion of arachidonic acid to PGH2, but their different expression patterns mean that PGH2 production for physiological housekeeping is mainly driven by COX-1, while PGH2 production during inflammation is predominantly mediated by COX-2. nih.govoup.com

FeatureCOX-1COX-2
Expression Constitutive (present in most tissues) researchgate.netgpnotebook.comInducible (upregulated by inflammatory stimuli) researchgate.netgpnotebook.com
Primary Function Homeostasis, physiological regulation ourbiochemistry.comnih.govInflammation, pain, pathophysiological processes ourbiochemistry.comnih.gov
Role in PGH2 Supply Provides PGH2 for baseline physiological needsProvides PGH2 during inflammatory responses

Divergent Enzymatic Pathways for Prostaglandin F2α Formation from PGH2

The conversion of the intermediate PGH2 into the specific prostanoid PGF2α is not a single reaction but can occur through several different enzymatic pathways. These pathways involve various reductases that act on PGH2 or other prostaglandin intermediates.

The most direct and well-characterized pathway for PGF2α synthesis is the reduction of PGH2 catalyzed by Aldo-Keto Reductase 1C3 (AKR1C3). nih.govproteopedia.orgnih.gov This enzyme is also known as Prostaglandin F Synthase (PGFS). proteopedia.orgreactome.org AKR1C3 utilizes NADPH as a cofactor to directly reduce the 9,11-endoperoxide bridge of PGH2, yielding PGF2α. proteopedia.orgreactome.org AKR1C3 is expressed in various human tissues and is considered a primary enzyme for PGF2α production. nih.govfrontiersin.org Interestingly, the same enzyme, AKR1C3, can also convert Prostaglandin D2 (PGD2) into 9α,11β-PGF2, an isomer of PGF2α. proteopedia.orgnih.gov

Beyond the primary AKR1C3 pathway, several other enzymes can contribute to the formation of PGF2α, providing tissue-specific or condition-specific mechanisms for its synthesis.

Reduction of PGE2: PGF2α can be formed indirectly from Prostaglandin E2 (PGE2) through the action of 9-ketoreductases. nih.govmdpi.com Several members of the aldo-keto reductase family, including AKR1C1 and AKR1C2, can perform this interconversion. nih.gov Additionally, enzymes from the carbonyl reductase (CBR) family, such as CBR1, are capable of reducing PGE2 to PGF2α. bio-rad.com This pathway allows for the conversion of one bioactive prostaglandin into another, adding a layer of regulatory control.

Aldose Reductase (AKR1B1): Studies have identified that human aldose reductase (AKR1B1), an enzyme primarily known for its role in the polyol pathway of glucose metabolism, also functions as an efficient PGF synthase. frontiersin.orgresearchgate.net Like AKR1C3, it can reduce PGH2 to PGF2α. researchgate.net

Glutathione S-Transferases (GSTs): Research has shown that Glutathione S-transferases purified from rat liver can also catalyze the direct reduction of PGH2 to PGF2α. nih.gov This indicates another potential pathway for PGF2α synthesis, which may be significant in tissues with high GST expression. nih.gov

The existence of these divergent pathways highlights the complexity and adaptability of prostaglandin biosynthesis, allowing for precise regulation of PGF2α levels in different biological contexts.

PathwayKey Enzyme(s)SubstrateProduct
Direct Reduction Aldo-Keto Reductase 1C3 (AKR1C3) / Prostaglandin F Synthase nih.govproteopedia.orgProstaglandin H2 (PGH2)Prostaglandin F2α (PGF2α)
Indirect via PGE2 AKR1C1, AKR1C2, Carbonyl Reductase 1 (CBR1) bio-rad.comnih.govProstaglandin E2 (PGE2)Prostaglandin F2α (PGF2α)
Alternative Direct Reduction Aldose Reductase (AKR1B1) frontiersin.orgresearchgate.netProstaglandin H2 (PGH2)Prostaglandin F2α (PGF2α)
Alternative Direct Reduction Glutathione S-Transferases (GSTs) nih.govProstaglandin H2 (PGH2)Prostaglandin F2α (PGF2α)

Prostaglandin F2α Synthesis from Other Prostanoids

While Prostaglandin F2α (PGF2α) can be synthesized directly from the precursor Prostaglandin H2 (PGH2), it can also be produced through the conversion of other key prostanoids. These alternative pathways contribute to the localized regulation of PGF2α levels in various tissues.

PGF2α can be synthesized from Prostaglandin E2 (PGE2) through the action of enzymes with PGE-F isomerase activity. nih.gov Specifically, two members of the aldo-keto reductase (AKR) superfamily, AKR1C1 and AKR1C2, function as PGE2 9-ketoreductases, catalyzing the conversion of PGE2 into PGF2α. researchgate.netresearchgate.netmdpi.com This pathway is a significant contributor to PGF2α production in specific physiological contexts, such as in primate periovulatory follicles. nih.govnih.gov

Research on human granulosa cells, which are crucial for ovulation, has demonstrated their ability to convert PGE2 into PGF2α. nih.gov Studies using a selective inhibitor for AKR1C2 reduced this conversion, suggesting that granulosa cells preferentially express AKR1C2 over AKR1C1 for this function. nih.gov The expression of mRNA for AKR1C1 and AKR1C2 in monkey granulosa cells peaks approximately 24 hours after the ovulatory signal, aligning with the timeframe of increased PGF2α production. nih.govnih.gov These enzymes possess bidirectional activity, meaning they can also convert PGF2α back to PGE2, allowing for fine-tuned regulation of the local balance between these two potent prostanoids. nih.gov

Prostaglandin D2 (PGD2) can be enzymatically converted into a stereoisomer of PGF2α. mdpi.com This reaction is catalyzed by enzymes with PGD2 11-ketoreductase activity, such as AKR1C3. nih.govresearchgate.net The product of this conversion is not PGF2α itself, but rather 9α,11β-PGF2α, also known as 11β-PGF2α. nih.govmdpi.com Although it is a stereoisomer, 9α,11β-PGF2α is functionally similar to PGF2α and can stimulate PGF2α receptors with equal potency. nih.gov

Studies have confirmed that human granulosa cells possess AKR1C3 activity and can effectively convert PGD2 into 11β-PGF2α. nih.govnih.gov This pathway, alongside the conversion from PGE2, provides a mechanism for robust production of F-series prostaglandins during the periovulatory period. nih.gov

PathwaySubstrateEnzyme(s)ProductKey Tissue Example
PGE-F IsomeraseProstaglandin E2 (PGE2)AKR1C1, AKR1C2Prostaglandin F2α (PGF2α)Primate Granulosa Cells
PGD 11-KetoreductaseProstaglandin D2 (PGD2)AKR1C39α,11β-PGF2α (Stereoisomer)Primate Granulosa Cells
Table 1. Enzymatic conversion of other prostanoids to PGF2α or its stereoisomer.

Catabolism and Inactivation of Prostaglandin F2α

The biological activity of PGF2α is tightly controlled through rapid metabolic inactivation. This catabolic process involves a series of enzymatic steps that convert the active prostaglandin into inactive metabolites, which are then excreted.

The primary and rate-limiting step in the catabolism of PGF2α is catalyzed by the enzyme NAD+-dependent 15-hydroxyprostaglandin dehydrogenase (HPGD). taylorandfrancis.comresearchgate.net This cytosolic enzyme is responsible for the initial inactivation of PGF2α by oxidizing the hydroxyl group at the C-15 position. taylorandfrancis.comwikipedia.org This single transformation results in the formation of 15-keto-PGF2α, a metabolite that is substantially biologically inactive. taylorandfrancis.comreactome.org The action of HPGD is crucial for regulating the local and systemic concentrations of active prostaglandins, thereby preventing excessive signaling. wikipedia.org Organs such as the lungs are major sites of this metabolic activity, clearing almost all biologically active prostaglandins in a single pass. taylorandfrancis.com

Following the initial oxidation by HPGD, the inactive 15-keto-PGF2α is rapidly subjected to further metabolic changes. The next key step is the reduction of the double bond at C-13, a reaction catalyzed by 15-oxoprostaglandin 13-reductase. nih.gov This results in the formation of 13,14-dihydro-15-keto-PGF2α. taylorandfrancis.com

This compound is the major and most prominent stable metabolite of PGF2α found in plasma and is often referred to as PGFM. nih.govcaymanchem.com Because circulating PGF2α is so quickly metabolized, direct measurement is difficult; therefore, quantifying the levels of the more stable PGFM in plasma or urine serves as a reliable marker for the in vivo production and activity of PGF2α. caymanchem.complos.org The half-life of PGFM in circulation is approximately 7 minutes. nih.gov

StepSubstrateEnzymeProductBiological Activity of Product
Initial OxidationProstaglandin F2α (PGF2α)15-Hydroxyprostaglandin Dehydrogenase (HPGD)15-keto-PGF2αInactive
Double Bond Reduction15-keto-PGF2α15-Oxoprostaglandin 13-Reductase13,14-dihydro-15-keto-PGF2α (PGFM)Inactive
Table 2. Primary catabolic pathway of Prostaglandin F2α.

The enzymatic machinery for PGF2α catabolism is not uniformly distributed throughout the body. A notable example of tissue-specific variation is found in ocular tissues. Studies comparing human and rabbit ocular tissues have demonstrated a lack of PGF2α metabolism. nih.govarvojournals.org

In vitro incubations of PGF2α with human cornea, iris/ciliary body, and sclera showed no significant decrease in PGF2α concentration or the appearance of its metabolites over several hours. nih.govarvojournals.org This indicates that these ocular tissues lack the key enzymes, particularly HPGD, that are responsible for the typical deactivation of prostaglandins. nih.govarvojournals.org In stark contrast, when PGF2α was incubated with rabbit lung homogenate, it was rapidly metabolized into a compound consistent with 13,14-dihydro-15-keto-PGF2α. nih.govarvojournals.org This absence of metabolic degradation within the eye is significant, as it means the physiological effects of PGF2α in these tissues are attributable directly to the parent compound. arvojournals.org

Non-Enzymatic Generation of F2-Isoprostanes

F2-isoprostanes are a family of prostaglandin-like compounds that are formed in vivo through the non-enzymatic, free radical-catalyzed peroxidation of arachidonic acid. nih.govnih.gov This process is distinct from the enzymatic synthesis of prostaglandins by cyclooxygenase (COX) enzymes. The formation of F2-isoprostanes is considered a reliable indicator of oxidative stress and lipid peroxidation in the body. nih.govnih.gov

The mechanism of F2-isoprostane formation begins with the abstraction of a hydrogen atom from arachidonic acid by a free radical. nih.gov This leads to the formation of a peroxyl radical, which then undergoes a series of reactions, including cyclization and the addition of another oxygen molecule, to form unstable bicycloendoperoxide intermediates. nih.govnih.gov These intermediates are subsequently reduced to form a series of F2-isoprostane isomers. nih.gov A key feature of this process is that the F2-isoprostanes are initially formed while arachidonic acid is still esterified to phospholipids within cell membranes and are later released by phospholipases. nih.gov

Among the various F2-isoprostanes, 8-epi-Prostaglandin F2α (also known as 8-iso-PGF2α) has been extensively studied and is regarded as a gold-standard biomarker for assessing oxidative stress in vivo. nih.govnih.gov Its chemical stability and presence in various biological fluids and tissues make it a reliable marker. nih.gov

Elevated levels of 8-epi-PGF2α have been documented in a wide range of human diseases associated with oxidative injury, including atherosclerosis, neurodegenerative diseases, and certain types of cancer. nih.govvumc.org For instance, studies have shown significantly higher urinary levels of 8-epi-PGF2α in patients with hypercholesterolemia compared to control subjects. nih.gov Similarly, increased formation of 8-epi-PGF2α has been observed in patients undergoing coronary reperfusion after a myocardial infarction, providing evidence of oxidative stress in this clinical setting. ahajournals.orgahajournals.org Research has also demonstrated elevated plasma levels of 8-iso-PGF2α in patients with end-stage renal disease, correlating with enhanced lipid peroxidation. nih.gov

While the primary route of 8-epi-PGF2α formation is non-enzymatic, some studies have indicated that it can also be a minor product of the COX-1 and COX-2 enzymes in certain cells like platelets and monocytes. ahajournals.orgnih.govsemanticscholar.org This has led to the proposal of using the ratio of 8-iso-PGF2α to enzymatically produced Prostaglandin F2α (PGF2α) to distinguish between chemical and enzymatic lipid peroxidation. nih.gov

The following table summarizes findings from a study investigating plasma 8-iso-PGF2α levels in patients with end-stage renal disease (ESRD), highlighting its role as a biomarker of oxidative stress.

Data from a study on 8-iso-prostaglandin F2alpha as a clinical biomarker of oxidative stress in ESRD patients. nih.gov

Another study on patients with hypercholesterolemia demonstrated a significant difference in urinary 8-epi-PGF2α levels compared to healthy individuals.

Data from a study on the in vivo formation of 8-Epi-prostaglandin F2 alpha in hypercholesterolemia. nih.gov

Iii. Prostaglandin F2α Receptor Fp Receptor Biology and Functionality

Molecular Characterization and Structure of the FP Receptor

The FP receptor is a protein encoded by the PTGFR gene, which in humans is located on chromosome 1 at position p31.1. wikipedia.org Its structure and classification are fundamental to understanding its function as a mediator of PGF2α signaling.

The FP receptor is a member of the G-protein coupled receptor (GPCR) superfamily, the largest family of membrane proteins in the human genome. nih.govwikipedia.org Specifically, it belongs to the rhodopsin-like receptor family. wikipedia.org Like all GPCRs, the FP receptor possesses a characteristic topology consisting of seven transmembrane helical domains connected by three intracellular and three extracellular loops, an extracellular N-terminus, and an intracellular C-terminus. nih.govwikipedia.orgresearchgate.net This structure allows it to detect extracellular ligands like PGF2α and transmit the signal across the cell membrane to activate intracellular signaling partners, namely heterotrimeric G-proteins. nih.govresearchgate.net

Recent advancements in structural biology, particularly cryo-electron microscopy (cryo-EM), have provided high-resolution structures of the human FP receptor bound to its endogenous ligand, PGF2α, and other synthetic agonists like latanoprost (B1674536) and carboprost. nih.govresearchgate.netnih.govnih.gov These studies reveal critical insights into the mechanics of ligand recognition and receptor activation.

The ligand, such as PGF2α or carboprost, adopts a distinct L-shaped conformation within the receptor's binding site. researchgate.net This orthosteric binding site is located within the transmembrane helical bundle and is shielded by the receptor's extended N-terminus, which functions as a lid. nih.govresearchgate.net This "lid" feature is common among many lipid-binding receptors and contributes to the typically slow dissociation rate of their ligands. researchgate.net

The binding pocket can be conceptually divided into three sub-pockets that accommodate different parts of the PGF2α molecule: researchgate.net

α-chain pocket: This highly conserved region binds the carboxylate-containing α-chain of the ligand, contributing significantly to the receptor's high potency. nih.gov

ω-chain pocket: The hydrophobic ω-chain of the ligand interacts directly with key hydrophobic residues, including the "toggle switch" residue W262, which is crucial for receptor activation. nih.gov

F-ring pocket: This area is critical for receptor selectivity. Specific amino acid residues, such as H81 and S331 in the FP receptor, form hydrogen bonds with the 11-hydroxyl and 9-hydroxyl groups on the F-ring of PGF2α, respectively. researchgate.netresearchgate.net This interaction is a key determinant for the FP receptor's preference for PGF2α over other prostaglandins (B1171923) like PGE2. researchgate.net

Tissue and Cellular Distribution of FP Receptor Expression

The expression of the FP receptor is widespread but shows particularly high concentrations in specific tissues, which aligns with the known physiological roles of PGF2α.

The FP receptor is abundantly expressed in female reproductive tissues, where it plays an essential role in processes like luteolysis and parturition. oup.comphysiology.org In rats, FP receptor expression in the uterus increases significantly with advancing gestation, peaking just before labor and declining rapidly postpartum, indicating a crucial role in mediating uterine contractility at term. nih.gov

Table 1: Expression of FP Receptor in Reproductive Tissues
TissueSpecific Location/Cell TypeKey FindingsReference
OvaryCorpus Luteum (large luteal cells), Ovarian FolliclesExpression is exceptionally high (over 100-fold greater than many other tissues), essential for initiating the decline in progesterone (B1679170) for parturition. wikipedia.orgoup.comphysiology.orgphysiology.org
UterusMyometrium (smooth muscle), Endometrial Epithelium, Lamina PropriaHigh levels of expression are critical for uterine smooth muscle contraction during labor. Expression levels increase significantly at term. wikipedia.orgnih.govphysiology.org
Fallopian TubeSmooth Muscle CellsExpression detected, suggesting a role in tubal motility. physiology.org

Beyond the reproductive system, the FP receptor is expressed in various other tissues, including the cardiovascular system, the eye, and the kidney, where it is implicated in the regulation of vascular tone, intraocular pressure, and renal function, respectively. nih.govscienceopen.com

Table 2: Expression of FP Receptor in Cardiovascular and Other Tissues
Organ SystemSpecific Location/Cell TypeAssociated FunctionReference
CardiovascularResistance Arterioles (e.g., preglomerular afferent arterioles)Vasoconstriction, blood pressure regulation, and regulation of renin expression. nih.govpnas.org
Cardiac Fibroblasts, CardiomyocytesInduction of cardiac myocyte hypertrophy. scienceopen.comnih.gov
Ocular (Eye)Ciliary body, Iris blood vessels, Trabecular meshwork, ScleraRegulation of intraocular pressure. This is the target for glaucoma medications like latanoprost. wikipedia.orgscienceopen.comnih.govguidetopharmacology.org
Renal (Kidney)Distal Convoluted Tubules (DCT) and Cortical Collecting Ducts (CCD)Modulation of water and electrolyte homeostasis. physiology.orgphysiology.orgnih.govpnas.org
RespiratoryLung Tissue, Lung FibroblastsInvolvement in pulmonary fibrosis. scienceopen.comnih.gov

Mechanisms of G-Protein Coupling and Activation

Upon agonist binding, the FP receptor undergoes a conformational change that allows it to engage and activate intracellular heterotrimeric G-proteins. wikipedia.orgahajournals.org The FP receptor is considered a "contractile" type of prostanoid receptor and primarily couples to G-proteins of the Gq family. wikipedia.orgresearchgate.net

The activation sequence is as follows:

Receptor Activation: PGF2α binds to the FP receptor, inducing a conformational shift.

G-Protein Engagement: The activated receptor acts as a guanine (B1146940) nucleotide exchange factor (GEF), promoting the exchange of GDP for GTP on the α-subunit of the associated Gq protein. ahajournals.org

Subunit Dissociation: The Gq protein dissociates into its Gαq-GTP subunit and a Gβγ dimer. wikipedia.orgwikipedia.org

Downstream Signaling: Both the Gαq-GTP and Gβγ subunits can activate downstream effector proteins. Gαq primarily activates phospholipase C (PLC), which leads to the generation of inositol (B14025) triphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium from intracellular stores, leading to a transient increase in cytosolic calcium concentration, a key step in processes like smooth muscle contraction. nih.gov

While predominantly coupled to Gq, studies have shown that the FP receptor can also promiscuously couple to other G-protein families, thereby diversifying its signaling potential. nih.gov

Table 3: G-Protein Coupling of the FP Receptor
G-Protein FamilyPrimary EffectorKey Downstream SignalReference
Gq/11Phospholipase C (PLC)Increased intracellular calcium (Ca²⁺) and Protein Kinase C (PKC) activation. wikipedia.orgresearchgate.netnih.govnih.gov
G12/G13RhoGEFs (e.g., LARG)Activation of the small G-protein Rho, influencing the cytoskeleton and cell contraction. nih.govnih.gov
GiAdenylyl Cyclase (inhibits)Activation of the Raf/MEK/MAP kinase pathway. nih.gov

This differential coupling allows the FP receptor to elicit a complex and context-dependent cellular response following activation by PGF2α.

Regulation of FP Receptor Expression and Sensitivity

The responsiveness of a cell to PGF2α is not static; it is dynamically regulated by controlling the expression of the FP receptor and by modulating the sensitivity of existing receptors. These regulatory mechanisms ensure that the physiological effects of PGF2α are appropriately controlled in a time- and tissue-specific manner.

The expression of the FP receptor is regulated at both the transcriptional and post-transcriptional levels. Several hormonal factors have been shown to influence the transcription of the PTGFR gene. For example, in the human endometrium, the expression pattern of the FP receptor throughout the menstrual cycle suggests a positive regulation by estrogen. oup.com Similarly, in cultured human granulosa-luteal cells, human chorionic gonadotropin (hCG) and cyclic AMP (cAMP) stimulate FP receptor mRNA expression, an effect that is dependent on new protein synthesis. oup.com

Post-transcriptional mechanisms also play a crucial role in controlling the amount of functional FP receptor. This can occur through the stabilization of the FP receptor mRNA, which prolongs its half-life and leads to increased protein production. oup.com Furthermore, microRNAs have been identified as regulators of FP receptor expression. Specifically, miR-590-3p can bind to the 3' untranslated region (3' UTR) of the FP receptor mRNA, leading to the repression of its translation into protein. wikipedia.org PGF2α itself has also been found to decrease the expression of its own receptor's mRNA in luteal cells, suggesting a negative feedback mechanism. oup.com

Table 3: Factors Regulating FP Receptor Expression

Regulatory FactorLevel of ControlEffect on Expression
Estrogen TranscriptionalPositive correlation suggested in endometrium. oup.com
hCG / cAMP TranscriptionalStimulatory in granulosa-luteal cells. oup.com
PGF2α TranscriptionalNegative (down-regulation) in luteal cells. oup.com
mRNA stability Post-TranscriptionalIncreased stability can enhance expression. oup.com
miR-590-3p Post-TranscriptionalRepresses translation. wikipedia.org

Continuous or repeated exposure to an agonist like PGF2α typically leads to a waning of the cellular response, a phenomenon known as desensitization. For the FP receptor, as with many GPCRs, this process is tightly linked to receptor internalization (endocytosis). nih.govnih.gov Desensitization is a critical mechanism to protect cells from overstimulation.

The process is initiated by the phosphorylation of the agonist-occupied receptor by G protein-coupled receptor kinases (GRKs). nih.govbris.ac.uk This phosphorylation increases the receptor's affinity for proteins called β-arrestins. The binding of β-arrestin to the FP receptor sterically hinders its interaction with G proteins, thereby uncoupling the receptor from its downstream signaling pathways and causing desensitization. bris.ac.uk

Furthermore, β-arrestin acts as an adaptor protein, targeting the desensitized receptor for internalization via clathrin-coated pits. nih.govbris.ac.uk The receptor is engulfed into intracellular vesicles called endosomes. nih.gov Once internalized, the receptor can either be dephosphorylated and recycled back to the plasma membrane, leading to resensitization of the cell, or it can be targeted to lysosomes for degradation, a process known as down-regulation, which results in a long-term reduction in the total number of cellular receptors. nih.gov This dynamic cycle of desensitization, internalization, and subsequent recycling or degradation determines the temporal and spatial signaling capacity of the FP receptor. researchgate.net

Iv. Intracellular Signaling Cascades Activated by Prostaglandin F2α

Phospholipase C (PLC) and Protein Kinase C (PKC) Pathway Activation

The canonical signaling pathway initiated by the activation of the FP receptor involves its coupling to Gαq proteins, which in turn activates the Phospholipase C (PLC) enzyme. This pathway is fundamental to many of PGF2α's actions, particularly in smooth muscle contraction and luteolysis.

Upon activation by the Gαq subunit, PLCβ cleaves the membrane phospholipid, phosphatidylinositol 4,5-bisphosphate (PIP2), into two crucial second messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). This enzymatic reaction is a critical node in the PGF2α signaling network, as IP3 and DAG proceed to activate distinct downstream effectors. In human myometrium, for instance, the coupling of the FP receptor to Gαq/11 has been demonstrated to activate PLCβ, initiating this cascade. The generation of these two second messengers is a rapid event, often occurring within seconds of PGF2α binding to its receptor.

IP3 is a small, water-soluble molecule that diffuses from the plasma membrane into the cytoplasm, where it binds to specific IP3 receptors located on the membrane of the endoplasmic reticulum (ER). The ER serves as the primary intracellular storage site for calcium ions (Ca²⁺). The binding of IP3 to its receptors opens these channels, resulting in a rapid and significant efflux of Ca²⁺ from the ER into the cytosol. This sharp increase in the concentration of intracellular free calcium ([Ca²⁺]i) is a key signal for numerous cellular processes. Concurrently, DAG remains in the plasma membrane where it, along with the increased intracellular Ca²⁺, activates members of the Protein Kinase C (PKC) family of enzymes, which then phosphorylate a variety of cellular proteins, propagating the signal downstream.

Table 1: Key Molecules in the PGF2α-PLC/PKC Signaling Pathway This table summarizes the primary components and their functions in the initial signaling cascade activated by PGF2α.

Molecule Type Function
FP Receptor G-Protein Coupled Receptor Binds PGF2α, activating the associated Gαq protein.
Gαq G-protein subunit Activates Phospholipase C (PLC) upon stimulation by the FP receptor.
Phospholipase C (PLC) Enzyme Cleaves PIP2 into the second messengers IP3 and DAG.
Inositol Trisphosphate (IP3) Second Messenger Binds to receptors on the endoplasmic reticulum to release stored calcium ions.
Diacylglycerol (DAG) Second Messenger Activates Protein Kinase C (PKC) at the plasma membrane, in conjunction with Ca²⁺.
Protein Kinase C (PKC) Kinase Enzyme Phosphorylates target proteins to elicit downstream cellular responses.

| Calcium Ions (Ca²⁺) | Second Messenger | Released into the cytoplasm, acts as a versatile intracellular signal for various cellular processes. |

Mitogen-Activated Protein Kinase (MAPK) Pathway Modulations

Beyond the classical PLC/PKC pathway, PGF2α signaling also involves the robust activation of the Mitogen-Activated Protein Kinase (MAPK) cascades. These pathways are crucial for transducing extracellular signals into the nucleus to regulate gene expression, cell proliferation, and differentiation. The activation of MAPK pathways often occurs downstream of PLC and PKC activation.

One of the most well-documented MAPK pathways activated by PGF2α is the Extracellular signal-Regulated Kinase (ERK1/2) cascade. Studies in bovine luteal cells and endometrial adenocarcinoma cells have shown that PGF2α stimulates the phosphorylation and activation of ERK1/2 (also known as p44/42 MAPK). physiology.orgmdpi.com This activation is often dependent on the prior activation of PKC. For example, in endometrial adenocarcinoma, PGF2α-induced expression of the chemokine CXCL1 was abolished by inhibitors of both the FP receptor and ERK. mdpi.com Similarly, in cultured human myometrial smooth muscle cells, inhibitors of ERK blocked the PGF2α-stimulated expression of connexin 43. frontiersin.org

The activation of ERK1/2 by PGF2α proceeds through the canonical Raf/MEK cascade. Research has demonstrated that PGF2α stimulates the phosphorylation of both Raf-1 and MEK1, the upstream kinases that directly phosphorylate and activate ERK1/2. physiology.org The activation of this entire cascade appears to be downstream of phospholipase C activation. physiology.org

In addition to the ERK pathway, PGF2α also modulates other MAPK family members, notably p38 MAPK. In human myometrial cells, PGF2α has been shown to increase the phosphorylation of p38, and inhibitors of this kinase can block PGF2α's effects on the expression of certain uterine activation proteins like connexin 43 and PTGS2. frontiersin.org This indicates that PGF2α can activate multiple MAPK pathways, which may work in parallel to regulate different aspects of the cellular response.

Table 2: Effect of Pathway Inhibitors on PGF2α-Induced Protein Expression in Myometrial Cells This table is based on findings regarding the divergent signaling pathways used by PGF2α to regulate uterine activation proteins. frontiersin.org

Target Protein PLC/PKC Inhibitor ERK Inhibitor p38 Inhibitor PI3K Inhibitor
Connexin 43 (CX43) Blocked Blocked Blocked No Effect
PTGS2 (COX-2) Blocked No Effect Blocked Blocked

| Oxytocin (B344502) Receptor (OTR) | Blocked | No Effect | Blocked | Blocked |

Phosphatidylinositol 3-Kinase (PI3K) / mTOR / p70S6k / PTEN Signaling

The Phosphatidylinositol 3-Kinase (PI3K) pathway is another critical signaling axis modulated by PGF2α. This pathway is central to regulating cell growth, survival, and metabolism.

Research in skeletal muscle myotubes has shown that PGF2α stimulates hypertrophy via a PI3K/ERK/mTOR-dependent pathway. physiology.orgnih.gov In this system, PGF2α treatment led to the phosphorylation and activation of p70S6 kinase (p70S6k), a downstream effector of the mammalian target of rapamycin (B549165) (mTOR). nih.govresearchgate.net The activation of mTOR and p70S6k was blocked by pretreatment with a PI3K inhibitor (LY294002), demonstrating that PI3K acts upstream of mTOR in response to PGF2α. physiology.orgphysiology.org Interestingly, in this specific cell type, the pathway appeared to be independent of Akt, a common downstream target of PI3K. nih.govphysiology.org

Further studies using a PGF2α analog in vascular smooth muscle cells showed activation of not only mTOR and p70S6k but also Akt and the Phosphatase and Tensin Homolog (PTEN). nih.gov PTEN is a lipid phosphatase that counteracts the PI3K pathway, and its activation suggests a complex regulatory mechanism with feedback loops. nih.govwikipedia.org The involvement of the PI3K pathway is also cell-context dependent, as seen in myometrial cells where PI3K inhibitors blocked PGF2α's effect on PTGS2 and the oxytocin receptor, but not on connexin 43. frontiersin.org This highlights the intricate and specific nature of PGF2α-induced intracellular signaling.

Compound and Protein Name Reference

NameFull Name
4EBP1Eukaryotic translation initiation factor 4E-binding protein 1
AktProtein kinase B
CREBcAMP response element-binding protein
DAGDiacylglycerol
DEPTORDEP domain containing mTOR-interacting protein
ERK1/2Extracellular signal-regulated kinases 1 and 2
FOXOForkhead box protein O
GSK3BGlycogen synthase kinase 3 beta
HB9Homeobox HB9
IGF-1Insulin-like growth factor 1
IP3Inositol trisphosphate
MEKMitogen-activated protein kinase kinase
mTORMammalian target of rapamycin
p70S6kRibosomal protein S6 kinase beta-1
PGF2αProstaglandin (B15479496) F2α
PI3KPhosphatidylinositol 3-kinase
PIP2Phosphatidylinositol 4,5-bisphosphate
PKCProtein kinase C
PLCPhospholipase C
PTENPhosphatase and tensin homolog
RaptorRegulatory-associated protein of mTOR
RictorRapamycin-insensitive companion of mTOR
shhSonic hedgehog

Roles in Cellular Growth and Hypertrophy

PGF2α is a well-established mediator of cellular growth and hypertrophy, particularly in muscle tissues. In skeletal muscle, PGF2α has been shown to increase myotube diameter and myonuclear accretion, contributing to muscle growth. nih.govresearchgate.net This pro-hypertrophic effect is mediated through the activation of several key signaling pathways. One such pathway involves the phosphoinositide 3-kinase (PI3K)/extracellular signal-regulated kinase (ERK)/mammalian target of rapamycin (mTOR) signaling axis. physiology.orgnih.gov PGF2α stimulation leads to the phosphorylation and activation of ERK1/2 and downstream targets like p70S6 kinase (p70S6K) and eukaryotic initiation factor 4G (eIF4G), key regulators of protein synthesis. physiology.orgnih.govresearchgate.net

In cardiac myocytes, PGF2α also stimulates hypertrophic growth. physiology.orgnih.gov It induces an increase in cell size, protein content, and the organization of contractile fibrils into parallel arrays. physiology.org This is accompanied by the increased expression of hypertrophic marker genes such as c-fos, atrial natriuretic factor (ANF), and α-skeletal actin. physiology.org Furthermore, studies have shown that PGF2α can induce vascular smooth muscle cell hypertrophy, a process linked to the activation of mTOR, p70S6k, and PTEN. nih.gov A summary of research findings on PGF2α-induced cellular hypertrophy is presented in Table 1.

Table 1: Research Findings on Prostaglandin F2α-Induced Cellular Hypertrophy

Cell Type Key Signaling Pathways Activated Observed Hypertrophic Effects References
Skeletal Myotubes PI3K/ERK/mTOR, NFATC2 Increased myotube diameter, myonuclear accretion nih.govphysiology.orgnih.gov
Neonatal Rat Ventricular Myocytes Not specified in detail Increased cell size, protein content, myofibrillar organization, expression of hypertrophic markers (c-fos, ANF, α-skeletal actin) physiology.orgnih.gov

Rho/Rho-Associated Coiled-Coil Containing Protein Kinase (ROCK) Pathway

The Rho/Rho-associated coiled-coil containing protein kinase (ROCK) signaling pathway is a central regulator of the actin cytoskeleton and is involved in a multitude of cellular functions, including cell adhesion, migration, and contraction. thno.orgwikipedia.org Rho-associated coiled-coil containing kinases (ROCK1 and ROCK2) are major downstream effectors of the small GTPase RhoA. wikipedia.org The activation of RhoA leads to the activation of ROCK, which in turn phosphorylates various downstream substrates to modulate cytoskeletal dynamics. nih.gov

Implications in Cytoskeletal Reorganization

The primary role of the Rho/ROCK pathway is in the regulation of cytoskeletal reorganization. researchgate.net ROCK activation leads to the formation of stress fibers and focal adhesions. nih.govresearchgate.net This is achieved through the phosphorylation of several key substrates. ROCK directly phosphorylates and activates LIM kinase, which in turn phosphorylates and inactivates cofilin, an actin-depolymerizing factor. nih.govnih.gov This leads to the stabilization of actin filaments. Additionally, ROCK phosphorylates the myosin light chain (MLC) and inactivates MLC phosphatase, which increases myosin II activity and promotes cell contraction. nih.govcreative-diagnostics.com These actions collectively result in the assembly of contractile actin-myosin filaments, leading to the formation of stress fibers and significant alterations in cell shape and adhesion. researchgate.net

Transcription Factor Regulation by Prostaglandin F2α

PGF2α signaling extends to the nucleus, where it modulates the activity of various transcription factors to regulate gene expression. This transcriptional control is a critical component of the cellular responses elicited by PGF2α, including inflammation, growth, and differentiation.

Activation of NF-κB and AP-1

Prostaglandin F2α has been shown to increase the activation of nuclear factor-kappa B (NF-κB) in various cell types, including myometrial cells and the corpus luteum. frontiersin.orgnih.govbioscientifica.comnih.gov NF-κB is a key transcription factor involved in inflammatory responses. bioscientifica.com PGF2α can induce the nuclear translocation of the NF-κB p65 subunit and increase its binding to the promoter regions of target genes, such as prostaglandin-endoperoxide synthase 2 (PTGS2). bioscientifica.comnih.gov The activation of NF-κB by PGF2α can be mediated by reactive oxygen species (ROS). nih.gov

Activator protein-1 (AP-1) is another transcription factor that is often co-regulated with NF-κB and is involved in a wide array of cellular processes. nih.gov While direct activation of AP-1 by PGF2α is a complex process, the interplay between NF-κB and AP-1 signaling pathways is well-documented. nih.gov

Modulation of CREB and C/EBP-β

PGF2α can also modulate the activity of cAMP response element-binding protein (CREB) and CCAAT/enhancer-binding protein-β (C/EBP-β). frontiersin.orgnih.gov In human myometrial cells, PGF2α treatment leads to a rapid and sustained increase in the phosphorylation of CREB. frontiersin.orgnih.govresearchgate.net Similarly, the levels of C/EBP-β are also elevated following PGF2α stimulation. frontiersin.orgnih.gov The promoter region of the COX-2 gene, a key enzyme in prostaglandin synthesis, contains binding sites for both CREB and C/EBP-β, suggesting a feed-forward mechanism for PGF2α production. frontiersin.orgnih.gov

Nuclear Factor of Activated T-cells (NFAT) Pathway Engagement

A significant signaling pathway engaged by PGF2α, particularly in the context of muscle growth, is the Nuclear Factor of Activated T-cells (NFAT) pathway. nih.govresearchgate.net NFAT is a family of calcium-regulated transcription factors. nih.govmdpi.comwikipedia.org PGF2α, through its FP receptor, can increase intracellular calcium levels, leading to the activation of the calcium-calmodulin-dependent phosphatase, calcineurin. nih.govresearchgate.netmdpi.com Calcineurin then dephosphorylates NFAT proteins, promoting their translocation to the nucleus where they regulate the transcription of target genes. nih.govmdpi.com Specifically, the NFATC2 isoform has been identified as a crucial mediator of PGF2α-induced skeletal muscle cell growth and myonuclear accretion. nih.govresearchgate.net This highlights a novel intersection between prostaglandin and NFAT signaling pathways in the regulation of muscle mass. nih.gov

Table 2: Transcription Factors Regulated by Prostaglandin F2α

Transcription Factor Effect of PGF2α Cellular Context Key Downstream Effects References
NF-κB Activation/Nuclear Translocation Myometrium, Corpus Luteum Increased expression of inflammatory genes (e.g., PTGS2) frontiersin.orgnih.govbioscientifica.comnih.gov
AP-1 Co-regulated with NF-κB General Regulation of various cellular processes nih.gov
CREB Increased Phosphorylation Myometrium Regulation of gene expression (e.g., COX-2) frontiersin.orgnih.govresearchgate.netnih.gov
C/EBP-β Increased Levels Myometrium Regulation of gene expression (e.g., COX-2) frontiersin.orgnih.gov

| NFAT (NFATC2) | Activation/Nuclear Translocation | Skeletal Muscle | Promotion of muscle cell growth and myonuclear accretion | nih.govresearchgate.net |

Cross-talk and Integration with Other Cellular Signaling Networks

The signaling network initiated by PGF2α is not an isolated system but rather engages in extensive cross-talk with other major intracellular signaling pathways. This integration allows for a fine-tuning of cellular responses and connects PGF2α stimulation to a broader range of cellular functions, from gene expression to cytoskeletal rearrangement.

Mitogen-Activated Protein Kinase (MAPK) Pathway: A significant point of convergence for PGF2α signaling is the mitogen-activated protein kinase (MAPK) cascade, particularly the ERK1/2 pathway. oup.comcellsignal.com Activation of the FP receptor by PGF2α has been shown to stimulate the Raf/MEK1/MAPK signaling cascade in various cell types, including bovine luteal cells and endometrial adenocarcinoma cells. oup.comnih.gov This activation is often dependent on the upstream activation of PKC. nih.gov The MAPK/ERK pathway is a crucial regulator of cell growth, proliferation, and differentiation. wikipedia.orgelabscience.com PGF2α-induced activation of this pathway can lead to the phosphorylation of downstream transcription factors like Elk-1, ultimately modulating gene expression. oup.com

Receptor Tyrosine Kinase (RTK) Transactivation: One key mechanism by which PGF2α engages the MAPK pathway is through the transactivation of receptor tyrosine kinases, such as the epidermal growth factor receptor (EGFR). nih.gov Studies in endometrial adenocarcinoma cells have demonstrated that PGF2α treatment leads to the phosphorylation of the EGFR, which subsequently triggers MAPK signaling and promotes cell proliferation. nih.gov This transactivation event links the G protein-coupled FP receptor to the potent mitogenic signals typically associated with growth factors.

Calcium-Dependent Pathways: The PGF2α-induced mobilization of intracellular calcium is a central event that integrates with multiple other signaling networks. physiology.orgnih.gov

NF-κB Signaling: In human myometrial cells, the PGF2α-induced calcium response is critical for the activation of the pro-inflammatory transcription factor NF-κB. nih.gov Chelation of either extracellular or intracellular calcium was found to decrease the PGF2α-mediated activation of the NF-κB p65 subunit. nih.gov

NFAT Signaling: The nuclear factor of activated T cells (NFAT) is a calcium-regulated transcription factor. In skeletal muscle cells, PGF2α promotes muscle cell growth by activating NFAT, specifically the NFATC2 isoform, in a calcium-dependent manner. nih.gov This demonstrates a direct link between PGF2α-induced calcium signaling and the regulation of muscle cell growth and differentiation. nih.gov

Rho/ROCK Pathway: The FP receptor can also couple to Gα12/13 proteins, which are known activators of the Rho family of small GTPases. nih.gov The RhoA/ROCK signaling pathway is a primary regulator of the actin cytoskeleton, cell adhesion, and motility. nih.govmdpi.com While some studies have shown that PGF2α-induced MAPK activation can be independent of the Rho/ROCK pathway in certain fibroblasts auctoresonline.org, its activation in other contexts contributes to cytoskeletal rearrangements and cellular contraction. The engagement of this pathway highlights the role of PGF2α in processes requiring dynamic changes in cell shape and mechanics.

This intricate web of cross-talk allows PGF2α to elicit a diverse and context-specific range of biological effects, integrating signals related to inflammation, growth, and cytoskeletal dynamics.

Table 2: Summary of Prostaglandin F2α Signaling Cross-talk

Interacting PathwayKey MediatorsDownstream Effects
MAPK/ERK Gαq, PLC, PKC, Raf, MEK1, ERK1/2Gene transcription, Cell proliferation, Differentiation nih.govoup.com
EGFR Transactivation EGFR, MAPK kinaseActivation of MAPK signaling, Cell proliferation nih.gov
Calcium/NF-κB Gαq, PLC, IP3, Calcium, NF-κB (p65)Inflammatory gene expression, Upregulation of COX-2 nih.gov
Calcium/NFAT Calcium, Calcineurin, NFATC2Muscle cell growth, Nuclear accretion nih.gov
Rho/ROCK Gα12/13, RhoA, ROCKCytoskeletal rearrangement, Cell contraction nih.govmdpi.com

V. Prostaglandin F2α in Physiological and Pathophysiological Processes: Research Models

Reproductive System Dynamics in Animal Models

Prostaglandin (B15479496) F2α (PGF2α) is a critical signaling molecule in the reproductive physiology of female mammals, particularly in orchestrating the cyclical regression of the corpus luteum (CL) and modulating uterine muscle contractions. Research utilizing various animal models has been instrumental in elucidating the complex mechanisms through which PGF2α exerts its effects.

Luteolysis, the process of corpus luteum degradation, is essential for the initiation of a new reproductive cycle in the absence of pregnancy. wikipedia.org In many non-primate mammals, this process is initiated by PGF2α released from the uterus. bioscientifica.com The regression of the CL occurs in two distinct phases: a rapid decline in progesterone (B1679170) synthesis, known as functional luteolysis, followed by the structural involution and death of luteal cells, termed structural luteolysis. frontiersin.orgnih.gov

In many domestic animal species, including sheep, cattle, and pigs, a specialized vascular arrangement known as the counter-current exchange mechanism facilitates the local transport of PGF2α from the uterus to the ovary, thereby initiating luteolysis. slideshare.netyoutube.com PGF2α, synthesized and released by the uterine endometrium, is picked up by the uterine veins. wikipedia.org These veins are in close apposition to the ovarian artery, allowing for the direct transfer of PGF2α from the venous blood to the arterial blood supplying the ovary. slideshare.net This localized transfer is crucial as it prevents the rapid metabolism and degradation of PGF2α that would occur if it were to enter the systemic circulation. youtube.com Studies in sheep have demonstrated that surgical removal of the uterine horn ipsilateral to the ovary bearing the CL significantly extends the lifespan of the corpus luteum, highlighting the importance of this local uterine-ovarian pathway. wikipedia.org This counter-current system ensures that a high concentration of PGF2α reaches the corpus luteum to induce its regression effectively. slideshare.net

While uterine-derived PGF2α is the primary trigger for luteolysis in many species, the corpus luteum itself can produce PGF2α. nih.govanimbiosci.org This intraluteal production of PGF2α plays a significant role in the luteolytic cascade through autocrine and paracrine actions, amplifying the initial signal from the uterus. nih.govbioscientifica.com Research has shown that PGF2α can stimulate its own synthesis within luteal cells, creating a positive feedback loop that ensures the complete regression of the corpus luteum. nih.govbioscientifica.com This autoamplification is a key feature of the luteolytic process. nih.gov In addition to acting on the cells that produce it (autocrine), PGF2α can also act on neighboring luteal cells (paracrine) to further propagate the luteolytic signal. nih.govanimbiosci.org The expression of PGF2α receptors (FP receptors) on luteinized granulosa cells (large luteal cells) allows the corpus luteum to respond to this locally produced PGF2α. nih.gov

Functional luteolysis is characterized by a rapid and dramatic decrease in the synthesis and secretion of progesterone by the corpus luteum. nih.gov PGF2α initiates this decline by interfering with the steroidogenic pathway at multiple levels. One of the primary mechanisms is the inhibition of luteinizing hormone (LH) signaling. nih.govjst.go.jp PGF2α can block the ability of LH to stimulate cyclic AMP (cAMP) production, a critical second messenger in the steroidogenic cascade. nih.govjst.go.jp This disruption in LH receptor function leads to a reduction in the expression and activity of key steroidogenic enzymes and regulatory proteins. nih.gov

Furthermore, PGF2α signaling in luteal cells involves the activation of the protein kinase C (PKC) pathway. bioscientifica.comnih.gov This activation can lead to a decrease in the transport of cholesterol into the mitochondria, which is the rate-limiting step in steroidogenesis. bioscientifica.com The steroidogenic acute regulatory protein (StAR), which facilitates this cholesterol transport, is a key target of PGF2α-induced inhibition. bioscientifica.com In cattle, PGF2α has been shown to stimulate the production of endothelin-1 (B181129) within the corpus luteum, which also contributes to the inhibition of progesterone synthesis. nih.gov

Table 1: Key Molecular Events in PGF2α-Induced Functional Luteolysis

Molecular TargetEffect of PGF2αConsequence
LH Receptor SignalingInhibition of LH-induced cAMP production nih.govjst.go.jpDecreased stimulation of steroidogenesis
Steroidogenic Acute Regulatory Protein (StAR)Inhibition of synthesis/activity bioscientifica.comReduced cholesterol transport into mitochondria
Protein Kinase C (PKC) PathwayActivation bioscientifica.comnih.govDownregulation of steroidogenic machinery
Endothelin-1Increased production nih.govInhibition of progesterone synthesis

Following the decline in progesterone production, structural luteolysis occurs, which involves the physical regression of the corpus luteum through programmed cell death, or apoptosis. frontiersin.orgnih.gov PGF2α is a potent inducer of apoptosis in luteal cells. frontiersin.orgnih.gov In rodent models, administration of PGF2α leads to a significant increase in DNA fragmentation and the cleavage of nuclear poly (ADP-ribose) polymerase, both hallmarks of apoptosis, within 24 to 72 hours. nih.govresearchgate.net

The apoptotic process induced by PGF2α can be mediated through both the extrinsic (death receptor-mediated) and intrinsic (mitochondrial-dependent) pathways. frontiersin.orgnih.gov In bovine luteal cells, PGF2α can induce the expression of Fas ligand, which then interacts with its receptor, Fas, on luteal cells to trigger apoptosis. researchgate.net Additionally, PGF2α can influence the expression of pro-apoptotic proteins and may involve the production of reactive oxygen species. nih.gov The structural regression of the corpus luteum is also associated with a breakdown of the extensive capillary network within the gland, leading to reduced blood flow and hypoxia, which further promotes cell death. nih.govfrontiersin.org

Prostaglandin F2α is a potent stimulator of uterine myometrial contractions and plays a crucial role in various reproductive processes, including parturition. nih.gov The response of the myometrium to PGF2α is dependent on the hormonal environment, particularly the levels of progesterone and estrogen. nih.govfrontiersin.org During pregnancy, high levels of progesterone generally maintain uterine quiescence by inhibiting the contractility of the myometrium. nih.gov As parturition approaches, a decline in progesterone and a rise in estrogen increase the sensitivity of the myometrium to contractile stimuli like PGF2α. frontiersin.org

In vitro studies using myometrial tissue strips from various animal models have demonstrated that PGF2α can directly induce dose-dependent contractions. nih.gov The expression of PGF2α receptors in the myometrium is a key determinant of its responsiveness. nih.govnih.gov In canine models, it has been observed that the circular myometrial layer shows a more pronounced contractile response to PGF2α compared to the longitudinal layer, and this corresponds with a higher expression of PGF2α receptors in the circular layer. nih.gov In puerperal cows with metritis, treatment with PGF2α in vitro initially decreased but then increased uterine contractions, and the expression of PGF2α receptors was higher in these uteri compared to healthy ones. nih.gov

Regulation of Uterine Myometrial Contractility

Roles in Parturition Initiation and Progression

Prostaglandin F2α (PGF2α) is a critical signaling molecule in the complex cascade of events that initiate and regulate parturition. Research across various animal models has established its central role in myometrial contractility, a fundamental process for labor. nih.gov PGF2α, along with Prostaglandin E2 (PGE2), is one of the most prominent prostanoids involved in childbirth. nih.govelsevierpure.com While PGE2 is often considered more crucial for the initiation of labor, particularly in cervical ripening, PGF2α is thought to play a more significant role in the progression and completion of labor through its consistent stimulation of myometrial contractions. nih.govelsevierpure.com

The synthesis of prostaglandins (B1171923), including PGF2α, is regulated by the expression of prostaglandin-endoperoxide synthase 2 (PTGS2), also known as cyclooxygenase-2 (COX-2). nih.gov The expression of this enzyme is stimulated by various factors, including cytokines. nih.gov Elevated levels of uterine prostaglandins or increased sensitivity of the myometrium to these compounds lead to the powerful and coordinated contractions characteristic of labor. nih.gov In fact, the failure of labor to initiate is observed in mice lacking the PGF2α receptor (FP), highlighting its indispensable role. researchgate.net

Experimental models have been developed to study the intricate role of PGF2α in parturition. For instance, inducing parturition in dairy cows with PGF2α has been used as a model to investigate impaired reproductive performance. researchgate.net These studies help to elucidate the physiological mechanisms and the consequences of their disruption.

Mechanisms of Placental Expulsion

Following the delivery of the fetus, PGF2α continues to play a vital role in the third stage of labor: the expulsion of the placenta. The physiological increase in peripheral levels of the PGF2α metabolite, 15-keto-dihydro-PGF2α (PGFM), begins approximately two days before lambing and peaks at the time of birth. nih.gov This surge in PGF2α is believed to be instrumental in the separation and release of the fetal membranes.

Research in ewes has demonstrated a direct correlation between PGF2α levels and the time required for placental expulsion. nih.gov In one study, the inhibition of PGF2α synthesis using a nonsteroidal anti-inflammatory drug (NSAI), lysine (B10760008) acetyl salicylate, resulted in a longer time for placental expulsion compared to control animals. nih.gov A negative correlation was observed between plasma PGFM levels two hours after lambing and the time taken for the fetal membranes to be expelled, further solidifying the role of PGF2α in this process. nih.gov

Clinical trials in dairy cattle have also provided evidence for the role of PGF2α in placental expulsion. In a study involving cows that underwent a caesarean section, administration of dinoprost, a synthetic form of PGF2α, significantly increased the rate of complete placental expulsion within 12 hours compared to a control group. nih.gov These findings from both ovine and bovine models underscore the importance of PGF2α in ensuring the timely and complete separation of the placenta post-parturition.

Ovarian Follicular Development and Ovulation Processes

Prostaglandin F2α is intricately involved in the dynamic processes of ovarian follicular development and ovulation. While Prostaglandin E2 (PGE2) is often considered the primary prostaglandin necessary for ovulation, the ovulatory gonadotropin surge also leads to increased levels of PGF2α in primate periovulatory follicles. nih.gov The synthesis of PGF2α in the follicle can occur via two main pathways, both of which are stimulated by the ovulatory gonadotropin surge. nih.gov

Studies in guinea pigs have shown that PGF2α is necessary for the normal growth and maturation of Graafian follicles. bioscientifica.com When the availability of uterine PGF2α was reduced, either through hysterectomy or the administration of indomethacin (B1671933) (a prostaglandin synthesis inhibitor), follicular development was arrested, and ovulation was delayed. bioscientifica.com These findings suggest that PGF2α must act on developing follicles for a certain period for them to become capable of ovulating. bioscientifica.com

In cattle, the expression of the PGF2α receptor (PTGFR) in granulosa cells of the dominant follicle increases after follicular deviation. nih.gov However, research indicates that PGF2α alone is not sufficient to induce ovulation locally. nih.govsemanticscholar.org While it may not directly trigger follicle rupture, PGF2α has been shown to increase follicular vascularization, a crucial aspect of the ovulatory process. semanticscholar.orgresearchgate.net The precise role of PGF2α in ovulation is complex and appears to be modulatory rather than initiatory, contributing to the intricate orchestration of events leading to the release of the oocyte.

Modulatory Effects on Gamete Transport (e.g., Epididymal and Vas Deferens Contractions)

Prostaglandin F2α exerts modulatory effects on the transport of male gametes through the reproductive tract, primarily by influencing smooth muscle contractions in the epididymis and vas deferens. In male rats, the administration of PGF2α has been shown to significantly reduce the sperm population in both the epididymis and vas deferens. nih.gov This effect is thought to be a consequence of both endocrinological and functional disturbances induced by PGF2α, suggesting that it can influence the environment and motility within the male reproductive tract. nih.gov

The epithelium of the vas deferens is emerging as an important regulator of smooth muscle contraction, partly through the release of prostaglandins. researchgate.net This suggests a localized mechanism by which PGF2α can influence sperm transport. In female farm animals, prostaglandins are known to be involved in the capture and transport of gametes and in oviduct contraction. scielo.br While the direct effects on epididymal and vas deferens contractions are a key area of research, the broader role of PGF2α in ensuring the timely and efficient movement of sperm to the site of fertilization is evident.

Cardiovascular System Research in Experimental Settings

Regulation of Vascular Smooth Muscle Tone and Contractility

Prostaglandin F2α is a potent regulator of vascular smooth muscle tone and contractility, processes fundamental to the control of blood pressure and vascular reactivity. nih.gov The contraction of vascular smooth muscle cells is primarily dependent on an influx of intracellular calcium. nih.gov PGF2α, through its interaction with the FP prostanoid receptor, can initiate signaling cascades that lead to an increase in intracellular calcium and subsequent muscle contraction. nih.gov

Research has shown that PGF2α-induced vascular smooth muscle cell hypertrophy, an increase in cell size, is dependent on the production of reactive oxygen species (ROS) and involves the activation of several signaling pathways, including mTOR, p70S6k, and PTEN. nih.gov Studies using specific inhibitors have demonstrated that Rac1 signaling, a component of these pathways, is agonist-dependent and can either enhance or inhibit the contractile response. nih.gov The epithelium lining blood vessels also plays a regulatory role, releasing prostaglandins that can modulate the contraction of the underlying smooth muscle. researchgate.net The complex interplay of these signaling pathways highlights the multifaceted role of PGF2α in maintaining vascular homeostasis.

Cardiac Myocyte Hypertrophy and Cardiac Remodeling Mechanisms

Prostaglandin F2α has been identified as a significant factor in the development of cardiac myocyte hypertrophy, a key component of cardiac remodeling in response to various pathological stimuli. nih.govscienceget.org In vitro studies using neonatal rat cardiac ventricular myocytes have shown that PGF2α specifically induces an increase in cell size and protein content. nih.gov This hypertrophic response is accompanied by the organization of contractile fibrils into parallel arrays and the induction of genes associated with cardiac hypertrophy, such as c-fos, atrial natriuretic factor (ANF), and alpha-skeletal actin. nih.gov

The effects of PGF2α are not limited to neonatal cells; adult rat ventricular myocytes also exhibit a hypertrophic response to PGF2α. nih.gov In vivo studies have further substantiated these findings. Chronic administration of a potent PGF2α agonist analogue, fluprostenol, in rats resulted in a dose-dependent increase in heart weight and ventricular weight-to-body weight ratios. nih.gov Furthermore, increased levels of PGF2α have been found in the hearts of rats with cardiac hypertrophy induced by myocardial infarction. nih.gov

Experimental Models of Cardiac Fibrosis and Arrhythmogenesis

Prostaglandin F2α (PGF2α), primarily derived from cardiac fibroblasts, has been implicated in pathological cardiac remodeling, including hypertrophy and fibrosis. nih.gov In animal models, PGF2α has demonstrated the capacity to induce cardiac hypertrophy and arrhythmia. nih.gov While PGF2α has been investigated for potential anti-arrhythmic properties, its effects can be complex, exhibiting both antiarrhythmic and arrhythmogenic potential depending on the experimental context. nih.gov In studies on ouabain-induced cardiac arrhythmias in cats, PGF2α was observed to predominantly suppress ventricular and supraventricular arrhythmias; however, it also had the potential to aggravate them. nih.gov The arrhythmogenic effects were more pronounced after vagotomy, suggesting a complex interplay with neural reflexes. nih.gov

Interactions with the Renin-Angiotensin-Aldosterone System (RAAS)

PGF2α exhibits significant interactions with the Renin-Angiotensin-Aldosterone System (RAAS), a critical regulator of blood pressure and cardiovascular homeostasis. researchgate.net PGF2α can elevate blood pressure by activating its F prostanoid (FP) receptor. pnas.org In animal models, deletion of the FP receptor leads to a reduction in blood pressure, which coincides with decreased plasma renin concentration, angiotensin, and aldosterone. researchgate.net This suggests that PGF2α can stimulate renin release, thereby activating the RAAS. nih.gov

Furthermore, there is evidence of cooperative signaling between the Angiotensin II Type 1 (AT1R) and PGF2α (FP) receptors. nih.govnih.gov In vascular smooth muscle cells, these two receptors can form heterodimeric complexes, creating a novel signaling unit. nih.gov This interaction can modulate physiological responses, as PGF2α-dependent activation of the FP receptor has been shown to potentiate angiotensin II-induced vasoconstriction. nih.govnih.gov Conversely, antagonists for the FP receptor can reduce the contractile response mediated by angiotensin II. nih.gov This interplay highlights a potential mechanism through which PGF2α can influence blood pressure regulation in conjunction with the RAAS.

Atherosclerosis Progression in Animal Models

Animal models have been instrumental in elucidating the role of PGF2α in the progression of atherosclerosis. nih.gov PGF2α has been shown to promote atherosclerosis and elevate blood pressure in rodent models. pnas.org In Ldlr-deficient mice, a common model for studying atherosclerosis, deletion of the FP receptor resulted in a significant reduction in atherosclerotic lesion area. pnas.orgresearchgate.net This reduction in atherogenesis was correlated with a decrease in systemic blood pressure and the impact of FP receptor deletion on the activation of the RAAS in the kidney. pnas.org

Interestingly, some studies have reported seemingly contradictory findings. For instance, one study using Ldlr-deficient mice found that the F2-isoprostane 8-iso-PGF2α, a compound structurally related to PGF2α, attenuated the formation of atherosclerotic lesions. nih.govresearchgate.net This effect appeared to be paradoxically related to the presence of the thromboxane (B8750289) A2 receptor in vascular smooth muscle cells. nih.gov These findings underscore the complexity of prostanoid signaling in the context of atherosclerosis and suggest that the specific experimental model and context are critical determinants of the observed outcomes.

Table 1: Effects of PGF2α on Atherosclerosis in Animal Models
Animal ModelKey FindingsReference
Ldlr-deficient miceDeletion of the PGF2α (FP) receptor reduced atherosclerotic lesional area by an average of 20-42% depending on sex and diet duration. pnas.org
Ldlr-deficient mice8-iso-PGF2α tended to reduce atherogenesis. nih.govresearchgate.net

Inflammatory and Immune System Modulation

Pro-inflammatory Signaling Pathways in Cellular Models

PGF2α is a recognized mediator of inflammation, acting through a variety of pro-inflammatory signaling pathways. researchgate.net In human myometrial cells, PGF2α has been shown to increase inflammation by activating NF-κB and MAP kinases. nih.gov The PGF2α receptor (PTGFR) couples to Gq protein, which in turn activates multiple signaling cascades including the phospholipase C (PLC)/protein kinase C (PKC) pathway, mitogen-activated protein kinase (MAPK) pathways, phosphatidylinositol-4,5-bisphosphate 3-kinase (PI3K), and calcineurin/nuclear factor of activated T-cells (NFAT). nih.govnih.gov

Studies in various cell types have further detailed these pathways. In bovine luteal cells, PGF2α activates the Raf/MEK1/p42mapk/p44mapk signaling cascade. oup.com Similarly, in human granulosa-luteal cells, PGF2α activates MAPK subsequent to PLC and PKC activation. oup.com The activation of these pathways can be cell-type specific, with different signaling molecules being involved in the regulation of downstream effects. nih.gov For instance, in Swiss 3T3 fibroblasts, PGF2α-induced proliferation involves PI3K, MEK1, c-Src, PKC, and IGF1R pathways. auctoresonline.org Furthermore, in the corpus luteum of pseudopregnant rats, PGF2α stimulates PTGS2 expression and its own synthesis through NFKB activation, which is mediated by reactive oxygen species (ROS). nih.govbioscientifica.combohrium.com

Table 2: PGF2α-Activated Pro-inflammatory Signaling Pathways
Signaling PathwayCellular ModelReference
NF-κBHuman myometrial cells, Rat corpus luteum nih.govnih.govnih.gov
MAPK (ERK1/2, p38)Human myometrial cells, Bovine luteal cells, Human granulosa-luteal cells, Swiss 3T3 fibroblasts nih.govnih.govoup.comoup.comauctoresonline.org
PLC/PKCHuman myometrial cells, Human granulosa-luteal cells nih.govnih.govoup.com
PI3KHuman myometrial cells, Swiss 3T3 fibroblasts nih.govauctoresonline.org
Calcineurin/NFATHuman myometrial cells nih.gov
Reactive Oxygen Species (ROS) -> NFKBRat corpus luteum nih.govbioscientifica.combohrium.com

Regulation of Cytokine and Chemokine Expression Profiles (e.g., IL-1β, IL-6, IL-8, CXCL1, CCL2)

PGF2α plays a significant role in modulating the expression of a wide array of cytokines and chemokines, which are crucial mediators of the inflammatory response. mdpi.comresearchgate.net In cultured human uterine smooth muscle cells, PGF2α has been shown to stimulate the output of several pro-inflammatory cytokines and chemokines, including Interleukin-1β (IL-1β), Interleukin-6 (IL-6), Interleukin-8 (IL-8 or CXCL8), and Monocyte Chemoattractant Protein-1 (MCP-1 or CCL2). nih.govnih.gov The regulation of these molecules can be dependent on divergent signaling pathways. nih.govnih.gov For example, PGF2α-induced IL-1β and CCL2 output can be reversed by an NF-κB inhibitor, while the regulation of IL-6 is dependent on ERK, PI3K, and p38 signaling pathways. nih.gov

In porcine corpus luteum, PGF2α treatment has been shown to increase the mRNA expression of chemokines such as IL-8 and CXCL2, as well as several CC-family chemokines including CCL2, CCL8, CCL4, and CCL11, particularly in the mature stage. oup.com This induction of chemokine expression is consistent with the role of PGF2α in promoting immune cell infiltration during physiological processes like luteolysis. oup.com

Table 3: PGF2α Regulation of Cytokine and Chemokine Expression
Cytokine/ChemokineCellular/Tissue ModelEffectReference
IL-1βHuman uterine smooth muscle cellsIncreased output nih.govnih.gov
IL-6Human uterine smooth muscle cellsIncreased output nih.govnih.gov
IL-8 (CXCL8)Human uterine smooth muscle cells, Porcine corpus luteumIncreased output/mRNA expression nih.govnih.govoup.com
CCL2 (MCP-1)Human uterine smooth muscle cells, Porcine corpus luteumIncreased output/mRNA expression nih.govnih.govoup.com
CXCL2Porcine corpus luteumIncreased mRNA expression oup.com

Impact on Immune Cell Function and Behavior (e.g., Mesenchymal Stem Cells, Neutrophils)

PGF2α exerts a modulatory influence on the function and behavior of various immune cells, including mesenchymal stem cells (MSCs) and neutrophils. nih.govnih.gov In human adipose tissue-derived MSCs, PGF2α has been shown to stimulate cell proliferation and migration. nih.gov It also induces the expression and secretion of Vascular Endothelial Growth Factor (VEGF), suggesting a role in angiogenesis. nih.gov Furthermore, PGF2α can influence the differentiation of MSCs, with studies indicating it can promote their differentiation into smooth muscle cells. ahajournals.org From an immunomodulatory perspective, PGF2α can affect the inflammatory profile of MSCs, for example, by diminishing the phosphorylation of the NFκB transcription factor, leading to a reduction in IL-1β production. nih.gov

Regarding neutrophils, PGF2α has been identified as a chemoattractant, potentially involved in the early recruitment of these cells to sites of inflammation or ischemia. nih.gov In vivo studies in rats have shown that stable analogs of PGF2α can induce a marked neutrophilia (an increase in the number of circulating neutrophils), which may be partly due to a diminished adherence of the marginated neutrophil pool. nih.gov This effect on neutrophil trafficking and function underscores the role of PGF2α as a significant player in the orchestration of the innate immune response.

Involvement in COX-2 Upregulation in Inflammatory Responses

Prostaglandin F2α (PGF2α) plays a significant role in the inflammatory cascade, in part through its ability to induce the expression of cyclooxygenase-2 (COX-2). COX-2 is an inducible enzyme responsible for the increased production of prostaglandins during inflammation. researchgate.netnih.gov While constitutively expressed COX-1 is involved in homeostatic functions, COX-2 is rapidly upregulated by inflammatory stimuli. researchgate.netnih.govnih.gov

Research indicates that PGF2α can create a positive feedback loop, amplifying its own synthesis and perpetuating the inflammatory response. This autocrine activation occurs when PGF2α binds to its specific G protein-coupled receptor, the FP receptor. researchgate.net Activation of the FP receptor initiates intracellular signaling cascades, including the activation of phospholipase Cβ (PLCβ). PLCβ, in turn, triggers pathways involving protein kinase C (PKC) and subsequent calcium ion influx. researchgate.net These signaling events converge to promote the expression of the COX-2 enzyme. researchgate.net By upregulating COX-2, PGF2α ensures the continued conversion of arachidonic acid into prostaglandin H2 (PGH2), the precursor for all prostanoids, thereby sustaining its own production and contributing to the inflammatory state. researchgate.net This mechanism is of considerable interest in pathologies characterized by chronic inflammation. researchgate.net

Smooth Muscle Physiology Beyond Reproduction and Cardiovascular Systems

The actions of Prostaglandin F2α extend to various smooth muscle tissues, influencing their contractility and tone in systems outside of reproduction and cardiovascular regulation.

Gastrointestinal Smooth Muscle Contraction Mechanisms

PGF2α has been identified as a potent modulator of gastrointestinal motility, primarily by inducing smooth muscle contraction. nih.gov The gastrointestinal tract's muscular layers, the tunica muscularis, are responsible for the coordinated contractions that lead to mixing (segmentation) and propulsion (peristalsis) of luminal contents. nih.govcolostate.edu

In vivo studies in canine models have demonstrated that PGF2α exerts differential effects on various segments of the intestine. Intravenous administration significantly stimulates the contractile frequency of the duodenal circular muscle while simultaneously depressing the tone of the longitudinal muscle. nih.gov In the ileum, PGF2α markedly stimulates contractions in both circular and longitudinal muscle layers. nih.gov Interestingly, its effect on the colon is not significant, suggesting that the diarrheal effects sometimes associated with prostaglandins may originate from enhanced motility in the small bowel rather than the large bowel. nih.gov The fundamental mechanism of smooth muscle contraction involves an increase in intracellular calcium (Ca2+), which binds to calmodulin. This complex activates myosin light chain kinase, leading to the phosphorylation of myosin and subsequent interaction with actin to generate force. nih.govsemanticscholar.org PGF2α initiates this cascade by binding to its receptors on smooth muscle cells.

Airway Smooth Muscle Tone Regulation

In the respiratory system, PGF2α is a powerful bronchoconstrictor, playing a role in the regulation of airway smooth muscle tone. cdc.govnih.gov Contraction of the spirally arranged smooth muscle in the bronchi and bronchioles leads to a decrease in airway diameter and length, thereby increasing airway resistance. frontiersin.org

Research on isolated guinea-pig tracheas shows that PGF2α has a strong contractile effect on airway smooth muscle. cdc.gov Prostaglandins, including PGF2α and Prostaglandin E series (which often have opposing effects), are released from the lungs during events like anaphylaxis or following stimulation by agents such as histamine (B1213489) or acetylcholine. cdc.gov This suggests that locally released PGF2α can modulate airway tone in response to various physiological and pathological stimuli. cdc.govnih.gov The use of prostaglandin synthesis inhibitors like aspirin (B1665792) or indomethacin can prevent these contractile responses, highlighting the role of endogenous prostaglandin production in regulating airway smooth muscle function. cdc.govnih.gov

Comparative Studies of Smooth Muscle Responsiveness

The responsiveness of smooth muscle to PGF2α varies significantly across different organ systems. This differential sensitivity is crucial for its diverse physiological roles.

Airway and Gastrointestinal Muscle: As detailed above, airway and small intestinal smooth muscles exhibit a strong contractile response to PGF2α. nih.govcdc.gov

Vascular Smooth Muscle: In vascular smooth muscle cells (VSMCs), PGF2α has been shown to induce cellular hypertrophy, an increase in cell size. nih.gov This hypertrophic effect is mediated by the FP receptor and involves reactive oxygen species (ROS) and the activation of signaling pathways such as mTOR and p70S6k. nih.gov

Skeletal Muscle: While not smooth muscle, studies on skeletal muscle myoblasts show that PGF2α can prevent apoptosis and enhance cell fusion, indicating its role in muscle development and repair. scienceopen.com

This variability in response underscores the tissue-specific expression of FP receptors and downstream signaling components that ultimately dictate the physiological outcome of PGF2α stimulation.

Table 1: Comparative Effects of PGF2α on Different Smooth Muscle Tissues
TissuePrimary EffectKey Research FindingSpecies Studied
Gastrointestinal (Ileum)ContractionMarkedly stimulated both circular and longitudinal muscle contractions. nih.govDog
Airway (Trachea)Contraction (Bronchoconstriction)Acts as a potent constrictor, modulating airway tone. cdc.govGuinea Pig
Vascular (Aortic)HypertrophyInduces an increase in vascular smooth muscle cell size via ROS-dependent pathways. nih.govRat

Ocular System Physiology

Homeostatic Regulation of Intraocular Pressure

Prostaglandin F2α and its synthetic analogs are highly effective at lowering intraocular pressure (IOP), a key factor in the management of glaucoma. nih.govnih.govselcukmedj.org The primary mechanism for this pressure reduction is the enhancement of the uveoscleral outflow pathway, which is an alternative route for aqueous humor to exit the eye, distinct from the conventional trabecular meshwork pathway. nih.govnih.govresearchgate.net

Studies across various species have confirmed this mechanism. In cynomolgus monkeys, PGF2α has been shown to significantly increase uveoscleral outflow. entokey.com Similarly, in rabbits, topical PGF2α treatment resulted in a substantial increase in uveoscleral outflow compared to control eyes. nih.gov Research in normotensive human subjects has also demonstrated a significant and lasting reduction in IOP following topical application of PGF2α. nih.gov

Table 2: Research Findings on PGF2α and Intraocular Pressure Regulation
Study FocusModel/SpeciesKey FindingCitation
Mechanism of ActionGeneral ReviewPGF2α lowers IOP by increasing uveoscleral outflow via MMP-induced remodeling of the ciliary muscle's extracellular matrix. nih.govresearchgate.net
Effect on Uveoscleral OutflowRabbitTopical PGF2α increased uveoscleral outflow by 49% in treated eyes compared to controls. nih.gov
Ocular Hypotensive EffectNormotensive HumansTopical PGF2α produced a significant, dose-dependent reduction in IOP lasting up to 24 hours. nih.gov
Receptor InvolvementCatStudies suggest the ocular hypotensive action of PGF2α in cats may not be mediated by the classic FP receptor, indicating potential species-specific differences. arvojournals.org

Mechanisms Affecting Aqueous Humor Outflow

Prostaglandin F2α (PGF2α) and its analogues are known to lower intraocular pressure primarily by increasing the outflow of aqueous humor through the uveoscleral, or unconventional, pathway. researchgate.netnih.gov Research in various experimental models, including studies on cynomolgus monkeys, has elucidated several key mechanisms underlying this effect. The primary mechanism involves the remodeling of the extracellular matrix within the ciliary muscle and surrounding tissues. researchgate.netwisc.edu

Activation of the prostaglandin F (FP) receptor by PGF2α in the ciliary muscle initiates a molecular transduction cascade. researchgate.netnih.gov This leads to an increased biosynthesis of matrix metalloproteinases (MMPs), enzymes that are crucial for the degradation and turnover of extracellular matrix components. researchgate.netresearchgate.net The subsequent reduction of extracellular matrix materials, including collagen, within the ciliary muscle, iris root, and sclera is thought to decrease hydraulic resistance to aqueous outflow. researchgate.netwisc.eduresearchgate.net This remodeling effectively widens the spaces between ciliary muscle bundles, facilitating the drainage of aqueous humor. nih.gov

In addition to extracellular matrix remodeling, other mechanisms may contribute to the PGF2α-mediated increase in uveoscleral outflow. These include relaxation of the ciliary muscle, alterations in cell shape, and cytoskeletal changes within the tissues of the uveoscleral pathway. researchgate.netwisc.edunih.gov For instance, in a study involving cynomolgus monkeys, the topical application of a PGF2α analogue resulted in a significant increase in uveoscleral outflow, an effect that was abolished by the ciliary muscle contractor, pilocarpine. This suggests that ciliary muscle relaxation is a component of the outflow-enhancing effect. nih.gov While the primary effect is on the uveoscleral pathway, some studies suggest a potential, though less substantial, role in modulating outflow through the conventional (trabecular) pathway as well. nih.gov

Table 1: Experimental Research on PGF2α and Aqueous Humor Outflow

Experimental Model Key Findings Proposed Mechanism(s)
Cynomolgus Monkeys Topical PGF2α isopropyl ester significantly increased uveoscleral outflow from 0.61 µL/min to 0.98 µL/min. nih.gov Increased uveoscleral outflow; potential contribution from ciliary muscle relaxation. nih.gov
Cultured Human Anterior Segments Treatment with PGF2α analogues increased outflow facility in a model containing only the conventional outflow pathway. nih.gov Modulation of the conventional (trabecular) outflow pathway. nih.gov
General (in vitro/animal) PGF2α analogues bind to FP receptors in the ciliary muscle. researchgate.net Activation of a molecular cascade leading to increased biosynthesis of matrix metalloproteinases and subsequent extracellular matrix remodeling. researchgate.netwisc.edu

Renal System Studies

Prostaglandin F2α is one of the primary cyclooxygenase-mediated metabolites of arachidonic acid found in the kidney and is involved in the regulation of renal hemodynamics and tubular transport processes. nih.govdntb.gov.ua Its effects are mediated through the G protein-coupled FP receptor, which is linked to increases in intracellular calcium. nih.govunmc.edu

Experimental models have demonstrated that prostaglandins play a crucial role in maintaining renal blood flow, particularly under conditions of physiological stress. In a study using anesthetized dogs, an acute reduction in cardiac output led to a significant increase in the plasma concentration of prostaglandin E2 (a related prostanoid) in renal venous blood, which helped to preserve renal blood flow. nih.gov Conversely, the administration of prostaglandin synthesis inhibitors, such as indomethacin or meclofenamate, during this state of reduced cardiac output resulted in a significant decrease in renal blood flow and an increase in renal vascular resistance. nih.gov Similarly, in conscious rabbits, these inhibitors caused a reduction in total renal blood flow, with a notable redistribution of flow from the inner to the outer cortex. nih.gov

Studies using genetically altered mouse models have further detailed the vascular effects of PGF2α in the kidney. In wild-type mice, PGF2α was found to evoke vasoconstrictor responses in renal arteries. researchgate.net Interestingly, in mice lacking both the thromboxane-prostanoid (TP) and E prostanoid receptor-3 (EP3), the contractile response to PGF2α was reversed into vasodilation, indicating a complex interaction between different prostanoid receptor pathways in the regulation of renal vascular tone. researchgate.net Research on different kidney cell lines also shows that PGF2α production is influenced by various factors, including osmolarity and vasopressin analogues, suggesting its role in water and salt homeostasis. unmc.edu

Table 2: PGF2α in Experimental Models of Kidney Function

Experimental Model Intervention/Observation Key Findings
Anesthetized Dogs Acute reduction of cardiac output. nih.gov Maintained renal blood flow despite systemic changes; inhibition of prostaglandin synthesis led to a 23% decrease in renal blood flow. nih.gov
Conscious Rabbits Administration of prostaglandin synthesis inhibitors (indomethacin, meclofenamate). nih.gov Reduction in total renal blood flow and redistribution of flow from the inner to the outer renal cortex. nih.gov
Genetically Altered Mice (TP−/−/EP3−/−) Perfusion of renal arteries with PGF2α. researchgate.net The typical vasoconstrictor response to PGF2α was reversed into a vasodilator response. researchgate.net
Murine Collecting Duct Cell Lines Increased media osmolarity with Sodium Chloride. unmc.edu Increased accumulation of PGF2α. unmc.edu

Bone Metabolism and Remodeling Research

Prostaglandin F2α is recognized as a significant local regulator in bone metabolism, influencing the functions of both osteoblasts (bone-forming cells) and osteoclasts (bone-resorbing cells). nih.govdovepress.com Research using various in vitro models has revealed that PGF2α has multiple, sometimes opposing, roles in the complex process of bone remodeling. nih.govnii.ac.jp

In osteoblasts, PGF2α acts as a mitogenic and survival agent. nih.gov It stimulates several signaling pathways, leading to the upregulation of key factors involved in bone formation and angiogenesis, such as Interleukin-6 (IL-6) and Vascular Endothelial Growth Factor (VEGF). nih.govnih.gov Studies utilizing the osteoblast-like MC3T3-E1 cell line have shown that PGF2α increases the synthesis of Osteoprotegerin (OPG), a crucial inhibitor of bone resorption, through the activation of MAPK signaling pathways. nih.govspandidos-publications.com

Regarding its effects on osteoclasts, research indicates that PGF2α can negatively regulate bone resorption. nii.ac.jp In studies using the murine cell line RAW264 and purified murine bone marrow cells, which can differentiate into osteoclast-like cells, PGF2α was found to reduce the bone resorption activity of these cells. nii.ac.jp Notably, this inhibition of resorption occurred without affecting the number of differentiated osteoclasts, suggesting a direct impact on their functional capacity. nii.ac.jp While Prostaglandin E2 (PGE2) is known to promote osteoclast differentiation and activity, PGF2α appears to have an opposing physiological function on the bone-resorbing action of mature osteoclasts. nii.ac.jpnih.gov This complex interplay highlights PGF2α's role as a multifaceted regulator of the delicate balance between bone formation and resorption that is essential for skeletal homeostasis. nih.govnii.ac.jp

Table 3: Research Findings on PGF2α in Bone Metabolism Models

Cell Model Effect of PGF2α Key Pathway/Mediator
Osteoblasts Stimulates Na-dependent inorganic phosphate (B84403) transport. nih.gov Protein Kinase C (PKC). nih.gov
Osteoblasts Upregulates synthesis of Interleukin-6 (IL-6) and Vascular Endothelial Growth Factor (VEGF). nih.gov MAPK pathways. nih.gov
Osteoblast-like MC3T3-E1 cells Increases Osteoprotegerin (OPG) synthesis and secretion. nih.govspandidos-publications.com p44/p42 MAPK, p38 MAPK, and JNK pathways. nih.govspandidos-publications.com
Murine RAW264 cells and bone marrow cells Reduces bone resorption activity of differentiated osteoclasts. nii.ac.jp Not fully elucidated, but independent of changes in osteoclast number. nii.ac.jp

Vi. Advanced Cellular and Molecular Mechanisms of Prostaglandin F2α Action

Transcriptional Regulation of Target Genes by Prostaglandin (B15479496) F2α Signaling

PGF2α signaling culminates in the nucleus, where it orchestrates the expression of various target genes. This transcriptional regulation is a key component of its physiological and pathological effects, influencing everything from cellular growth to tissue remodeling.

One of the rapid and well-documented responses to PGF2α stimulation is the induction of immediate early genes (IEGs), such as c-fos. These genes are activated swiftly and transiently without the need for new protein synthesis, and their protein products often function as transcription factors that regulate the expression of later-response genes.

In cultured human ciliary smooth muscle cells, PGF2α induces a significant increase in the expression of c-Fos, the protein product of the c-fos gene. mdpi.com This induction is both time- and dose-dependent. The response peaks within the first hour of treatment and returns to basal levels within four to eight hours. mdpi.com The magnitude of the response correlates with the agonist concentration, with maximal induction observed at specific concentrations. mdpi.com This rapid induction of c-fos suggests its involvement in mediating the subsequent cellular effects of PGF2α in these tissues. mdpi.com Similarly, in dentate gyrus neurons, PGF2α is a necessary component for the N-Methyl-D-aspartate (NMDA) receptor-mediated induction of c-fos mRNA, highlighting its role as a crucial messenger in neuronal gene regulation. PGF2α also induces the expression of c-fos in cardiomyocytes as part of its hypertrophic effects. physiology.org

Summary of PGF2α-Induced c-fos Expression
Cell TypeKey FindingsReference
Human Ciliary Smooth Muscle CellsInduction of c-Fos protein peaks at 1 hour and returns to baseline by 4-8 hours. The response is dose-dependent. mdpi.com
Rat Dentate Gyrus NeuronsPGF2α is required for NMDA receptor-mediated induction of c-fos mRNA.
Rat Neonatal Cardiac MyocytesPGF2α induces the expression of c-fos as part of the hypertrophic response. physiology.org

PGF2α modulates a suite of genes that are critical for specific cellular functions, including intercellular communication, hormonal responsiveness, and inflammatory processes.

Connexin-43 (GJA1): In human myometrial smooth muscle cells, PGF2α stimulates the expression of Connexin-43 (encoded by the GJA1 gene), a key component of gap junctions essential for coordinated uterine contractions. This regulation is complex, involving multiple signaling pathways, including phospholipase C (PLC), protein kinase C (PKC), ERK, P38, and NFκB.

Oxytocin (B344502) Receptor (OTR): The expression of the oxytocin receptor, crucial for uterine contractility during labor, is also upregulated by PGF2α in myometrial cells. The signaling pathways implicated in this process are diverse and include PLC, PI3K, P38, and the calcineurin/nuclear factor of activated T-cells (NFAT) pathway. This highlights a synergistic interaction where PGF2α enhances the tissue's sensitivity to oxytocin.

Cyclooxygenase-2 (COX-2): PGF2α can induce the expression of cyclooxygenase-2 (PTGS2 gene), the rate-limiting enzyme in prostaglandin synthesis. This creates a positive feedback loop, where PGF2α stimulates its own production. This mechanism has been observed in endometrial adenocarcinoma cells and the corpus luteum. The signaling cascade involves the FP receptor and the activation of pathways such as ERK1/2 and NF-κB. This autocrine/paracrine loop can amplify and sustain PGF2α signaling, which is significant in both physiological processes like luteolysis and pathological conditions like cancer.

Signaling Pathways in PGF2α-Mediated Gene Regulation in Myometrial Cells
Target GeneSignaling Pathways InvolvedReference
Connexin-43 (CX43)PLC, PKC, ERK, P38, NFκB
Oxytocin Receptor (OTR)PLC, PI3K, P38, Calcineurin/NFAT
Cyclooxygenase-2 (COX-2)ERK1/2, NF-κB (in other cell types)

PGF2α plays a significant role in modulating gene expression specific to muscle tissues, contributing to processes like hypertrophy and growth.

Atrial Natriuretic Factor (ANF): In neonatal rat cardiac myocytes, PGF2α is a potent inducer of Atrial Natriuretic Factor (NPPA gene) expression. physiology.orgnih.gov This effect is part of a broader hypertrophic response in these cells. physiology.org PGF2α not only increases the secretion of ANF but also elevates its mRNA levels, indicating a primary effect on gene synthesis. nih.govresearchgate.net Studies have shown that PGF2α can increase the promoter activity of the human ANP gene, confirming its role at the transcriptional level. nih.govresearchgate.net

Alpha-skeletal actin: PGF2α also induces the expression of alpha-skeletal actin (ACTA1 gene) in cardiomyocytes. physiology.orgnih.gov This is another hallmark of the hypertrophic program, where fetal gene programs are reactivated. The upregulation of this gene contributes to the structural remodeling of the myocyte during hypertrophy. physiology.org In skeletal muscle, the broader effects of PGF2α on muscle growth are mediated through a calcium-regulated transcription factor, NFATC2, which in turn regulates a downstream cascade of muscle-specific genes. nih.govnih.gov

Effects on Cell Proliferation, Differentiation, and Migration

PGF2α is a potent modulator of fundamental cellular behaviors, including proliferation, differentiation, and migration. Its effects are highly cell-type specific.

Proliferation: PGF2α has been shown to stimulate cell proliferation in various cell types. In primary cultures of rabbit endometrial cells, PGF2α causes a concentration-dependent increase in DNA synthesis and cell number. In human endometrial epithelial cells, PGF2α induces proliferation via a PLC-dependent signaling pathway. It also stimulates the proliferation of human adipose tissue-derived mesenchymal stem cells and clonal osteoblastic MC3T3-E1 cells. mdpi.com However, it does not appear to affect myoblast proliferation during the initial stages of muscle development. nih.gov

Differentiation: The role of PGF2α in differentiation is more nuanced. While it promotes the proliferation of osteoblastic cells, other prostaglandins (B1171923) like PGE1 are more involved in their differentiation, suggesting distinct roles for different prostanoids in bone metabolism. mdpi.com In skeletal muscle, PGF2α does not significantly affect the initial differentiation of myoblasts but rather promotes the growth of already-formed myotubes by stimulating the fusion of additional cells. nih.gov

Migration: PGF2α has been identified as a promoter of cell migration. In human mesenchymal stem cells, it enhances cell migration, partly through the increased expression and secretion of vascular endothelial growth factor (VEGF). In the context of cancer, PGF2α signaling can regulate the expression of the inflammatory chemokine CXCL1 in endometrial adenocarcinoma cells, which in turn promotes the migration and recruitment of neutrophils to the tumor microenvironment. Studies in Drosophila have also shown that PGF2α, produced within the migrating border cells, is essential for on-time collective cell migration.

Effects of PGF2α on Cellular Behaviors
Cellular ProcessAffected Cell TypesObserved EffectReference
ProliferationEndometrial Cells, Mesenchymal Stem Cells, OsteoblastsStimulation mdpi.com
DifferentiationOsteoblasts, MyoblastsLimited/Indirect Role (vs. Proliferation/Growth) nih.govmdpi.com
MigrationMesenchymal Stem Cells, Neutrophils, Drosophila Border CellsStimulation/Requirement for Migration

Prostaglandin F2α Regulation of Mitochondrial Dynamics and Mitophagy

Prostaglandin F2α (PGF2α) plays a significant role in modulating mitochondrial dynamics, the balance between mitochondrial fission and fusion, and mitophagy, the selective degradation of mitochondria. These processes are crucial for cellular homeostasis and response to stress. In the bovine corpus luteum, PGF2α has been shown to initiate a cascade of events that destabilize mitochondria, representing a key step in luteolysis, the regression of the corpus luteum. nih.govnih.gov

The action of PGF2α on mitochondria is mediated through complex signaling pathways. It activates protein kinase C (PKC)/extracellular signal-regulated kinase (ERK) and AMP-activated protein kinase (AMPK) signaling pathways. nih.govnih.govresearchgate.net These kinases are instrumental in the activation of mitochondrial fission proteins. Specifically, PGF2α induces the phosphorylation of Dynamin-related protein 1 (DRP1) and its mitochondrial receptor, mitochondrial fission factor (MFF), in large luteal cells, which leads to the fragmentation of the mitochondrial network. nih.govresearchgate.net

In conjunction with promoting mitochondrial fission, PGF2α also triggers an increase in intracellular reactive oxygen species (ROS) production. nih.govnih.gov This elevation in ROS can act as a signal for the initiation of mitophagy. Research indicates that PGF2α promotes a receptor-mediated activation of PINK1-Parkin mitophagy. nih.govresearchgate.net This pathway is a primary mechanism for clearing damaged mitochondria, thus linking PGF2α-induced mitochondrial stress to their subsequent removal.

Studies in fish hepatocytes have also demonstrated that PGF2α can enhance mitochondrial accumulation and ATP production, suggesting a broader role in regulating mitochondrial energy metabolism. mdpi.com This effect is accompanied by an increase in the expression of genes related to β-oxidation and the mitochondrial respiratory chain. mdpi.com

Table 1: Key Research Findings on PGF2α and Mitochondrial Regulation

Cell/Tissue Type Key Findings Signaling Pathways Implicated Reference
Bovine Corpus Luteum PGF2α stimulates mitochondrial fission. PKC/ERK, AMPK nih.gov, researchgate.net, nih.gov
Bovine Corpus Luteum PGF2α increases intracellular ROS. - nih.gov, nih.gov
Bovine Corpus Luteum PGF2α promotes PINK-Parkin mediated mitophagy. - nih.gov, researchgate.net
Fish Hepatocytes PGF2α enhances mitochondrial accumulation and ATP production. - mdpi.com
Fish Hepatocytes PGF2α increases expression of β-oxidation and respiratory chain genes. - mdpi.com

Autocrine and Paracrine Feedback Loops in Prostaglandin F2α Action

Prostaglandin F2α can act through autocrine and paracrine signaling, where it influences the same cell that produced it or nearby cells, respectively. wikipedia.org These feedback loops are crucial in amplifying or modulating its biological effects in various tissues.

In the context of adipogenesis, PGF2α inhibits the differentiation of preadipocytes into mature fat cells through an autocrine negative feedback loop. nih.gov This process involves the PGF2α/calcineurin pathway leading to the secretion of interleukin-11 (IL-11). IL-11 then acts on the same or neighboring cells via the glycoprotein (B1211001) 130 (gp130) receptor, activating the STAT1 transcription factor, which ultimately blocks adipocyte differentiation. nih.gov

Conversely, a positive feedback loop has been identified in endometrial adenocarcinoma cells. nih.govoup.com Here, PGF2α, acting through its F-series-prostanoid (FP) receptor, rapidly induces the expression of cyclooxygenase-2 (COX-2). nih.gov Since COX-2 is a key enzyme in the synthesis of prostaglandins, including PGF2α, this creates a self-amplifying cycle that can contribute to tumorigenesis. nih.gov This positive feedback is dependent on the activation of the extracellular signal-regulated kinase 1/2 (ERK1/2) signaling pathway. nih.gov

The autocrine and paracrine actions of PGF2α are also evident in the female reproductive system. In the human endometrium, PGF2α is thought to act in an autocrine/paracrine manner to regulate epithelial cell function, particularly during the proliferative phase of the menstrual cycle. oup.com Furthermore, during early pregnancy in cattle, PGF2α produced by the embryo may act in a paracrine fashion on the endometrium to influence implantation and uterine receptivity. nih.gov It is also suggested that PGF2α can act in an autocrine manner to support bovine preimplantation embryo development. nih.gov

In normal rat kidney fibroblasts, PGF2α has been shown to function as an autocrine enhancer and a paracrine inducer of cell transformation, highlighting its potential role in pathological processes beyond the reproductive system. nih.gov

Table 2: Examples of PGF2α Autocrine and Paracrine Feedback Loops

Biological Context Type of Feedback Loop Key Mediators Outcome Reference
Adipocyte Differentiation Negative Autocrine IL-11, gp130, STAT1 Inhibition of adipogenesis nih.gov
Endometrial Adenocarcinoma Positive Autocrine FP receptor, COX-2, ERK1/2 Enhanced PGF2α synthesis and potential tumorigenesis nih.gov
Human Endometrium Autocrine/Paracrine - Regulation of epithelial cell function oup.com
Bovine Embryo Implantation Autocrine/Paracrine - Modulation of implantation and embryo development nih.gov
Normal Rat Kidney Fibroblasts Autocrine/Paracrine - Enhancement and induction of cell transformation nih.gov

Vii. Advanced Methodologies and Experimental Approaches in Prostaglandin F2α Research

Quantitative Analysis of Prostaglandin (B15479496) F2α and Metabolites

Accurate quantification of PGF2α and its related compounds in biological matrices is fundamental to understanding its function. Several advanced analytical techniques are employed for this purpose, each with its own advantages and considerations.

High-Performance Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

High-Performance Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) has emerged as a preferred method for the quantification of PGF2α and its isomers due to its high specificity, sensitivity, and ability to analyze complex mixtures. ulisboa.pt This technique couples the separation power of liquid chromatography with the precise detection and fragmentation capabilities of tandem mass spectrometry.

The process typically involves an initial sample preparation step, which may include solid-phase extraction (SPE) to concentrate the analytes and remove interfering substances. researchgate.net Chromatographic separation is then achieved, often using a reversed-phase column, to resolve PGF2α from its isomers, which is crucial as they can have identical masses and similar fragmentation patterns. nih.gov For instance, a developed LC-MS/MS assay successfully separated 8-iso-PGF2α from its isomers in under ten minutes. nih.gov

Following separation, the analyte is ionized, typically using electrospray ionization (ESI), and introduced into the mass spectrometer. ulisboa.pt Tandem mass spectrometry (MS/MS) is then used for detection, where a specific precursor ion for PGF2α is selected and fragmented to produce characteristic product ions. This multiple reaction monitoring (MRM) approach provides a high degree of selectivity and sensitivity, allowing for quantification in the low picogram range. ulisboa.ptnih.gov For example, one method for measuring 8-iso-prostaglandin F2α achieved a limit of detection of 17.6 pg/ml. frontiersin.org

ParameterLC-MS/MS Method for 8-iso-PGF2α
Sample Volume50 μl
Analytical Run Time11 min
Limit of Detection (LOD)17.6 pg/ml
Within-day Coefficient of Variation (CV)<2%
Between-day Coefficient of Variation (CV)<2%
Accuracy (Spiked Recovery)95.5–101.8%

Gas Chromatography-Mass Spectrometry (GC/MS) for Isoprostane Analysis

Gas Chromatography-Mass Spectrometry (GC/MS) is a well-established and highly sensitive method for the quantification of F2-isoprostanes, which are isomers of PGF2α formed via non-enzymatic free radical-catalyzed peroxidation of arachidonic acid. nih.govsfrbm.org This technique is considered a gold standard for measuring isoprostanes and provides a reliable index of oxidative stress in vivo. researchgate.net

A key feature of GC/MS analysis of isoprostanes is the requirement for chemical derivatization. F2-isoprostanes must be converted into volatile derivatives, typically pentafluorobenzyl (PFB) esters and trimethylsilyl (B98337) (TMS) ethers, to allow for their analysis by gas chromatography. researchgate.netsfrbm.org This derivatization process enhances their thermal stability and chromatographic properties.

Following derivatization, the sample is injected into the gas chromatograph, where the F2-isoprostanes are separated on a fused silica (B1680970) capillary column. nih.gov The separated compounds then enter the mass spectrometer, where they are ionized, often using negative ion chemical ionization (NICI), which provides high sensitivity for these electronegative molecules. researchgate.netnih.gov Quantification is achieved using stable isotope dilution, where a known amount of a deuterated internal standard is added to the sample prior to extraction and analysis. nih.gov The ion monitored for endogenous F2-isoprostanes is often the carboxylate anion m/z 569. nih.gov

ParameterGC/MS Method for F2-Isoprostane Analysis
Ionization TechniqueNegative Ion Chemical Ionization (NICI)
DerivatizationPentafluorobenzyl (PFB) esters, Trimethylsilyl (TMS) ethers
Column TypeDB1701 fused silica capillary column (15m)
Temperature Program190°C to 300°C at 20°C/min
Carrier GasHelium
Reagent GasMethane
Monitored Ion (m/z)569 (M-181)

Specificity and Sensitivity Considerations in Immunoanalytical Methods (e.g., ELISA)

Immunoanalytical methods, such as Enzyme-Linked Immunosorbent Assay (ELISA), offer a high-throughput and less instrumentally demanding alternative to mass spectrometric techniques for the quantification of PGF2α. researchgate.net These assays are based on the principle of competitive binding, where the PGF2α in a sample competes with a labeled PGF2α for a limited number of antibody binding sites. elkbiotech.com

However, a primary concern with immunoassays is their specificity. Antibodies raised against PGF2α may exhibit cross-reactivity with other structurally similar prostaglandins (B1171923) and isoprostanes, potentially leading to an overestimation of PGF2α concentrations. nih.gov The specificity of an ELISA kit is a critical parameter, and manufacturers typically provide data on the cross-reactivity with related compounds. fn-test.com

The sensitivity of ELISA kits can vary, with some commercially available kits reporting sensitivities in the picogram per milliliter range. elabscience.com For example, one commercially available PGF2α ELISA kit has a stated sensitivity of 6.71 pg/ml, while another for 8-epi-PGF2α reports a sensitivity of 9.38 pg/mL. elabscience.com The performance of these kits is also characterized by their intra- and inter-assay precision, which should be low to ensure reproducible results. elkbiotech.com While ELISA methods are valuable for screening large numbers of samples, it is often recommended to validate the results with a more specific method like LC-MS/MS, especially in complex biological matrices. nih.govuic.edu

ParameterELISA Kit 1 (PGF2α)ELISA Kit 2 (8-epi-PGF2α)ELISA Kit 3 (Mouse PGF2α)
Assay TypeCompetitive ELISACompetitive ELISACompetitive ELISA
Sensitivity6.71 pg/ml9.38 pg/mL4.688 pg/ml
Standard Curve Range3.05 - 50,000 pg/ml15.63-1000 pg/mL7.813-500 pg/ml
Intra-Assay CV%4.9% - 13.1%<8%Not specified
Inter-Assay CV%3.1% - 9.7%<10%Not specified

Molecular and Cellular Biology Techniques for Pathway Elucidation

Understanding the signaling pathways regulated by PGF2α requires a range of molecular and cellular biology techniques to investigate changes in protein expression, phosphorylation, and gene expression.

Western Blotting and Immunoprecipitation for Protein Expression and Phosphorylation

Western blotting is a widely used technique to detect and quantify specific proteins in a sample. In the context of PGF2α research, it is instrumental in examining the expression levels of key proteins in its signaling cascade, such as the PGF2α receptor (FP receptor), and downstream effectors like components of the MAPK pathway (e.g., ERK1/2). oup.comnih.gov This technique can also be used to assess the phosphorylation status of proteins, providing insights into the activation of signaling pathways. For instance, Western blotting has been used to show that PGF2α can induce the phosphorylation of ERK1/2 and the mitochondrial fission factor (MFF). oup.comresearchgate.net

Immunoprecipitation (IP) is a technique used to isolate a specific protein from a complex mixture using an antibody that specifically binds to that protein. thermofisher.com This can be followed by Western blotting to identify interacting proteins in a co-immunoprecipitation (Co-IP) experiment, which helps to elucidate the protein-protein interactions within the PGF2α signaling network. thermofisher.com

RT-PCR and qPCR for Gene Expression Analysis

Reverse Transcription Polymerase Chain Reaction (RT-PCR) and quantitative PCR (qPCR) are powerful techniques for analyzing gene expression at the mRNA level. These methods are crucial for understanding how PGF2α regulates the transcription of target genes.

RT-PCR is used to qualitatively detect the presence of specific mRNA transcripts. For example, RT-PCR has been used to demonstrate the expression of the FP receptor mRNA in various cell types and tissues. oup.com

Quantitative PCR (qPCR), also known as real-time PCR, allows for the quantification of mRNA levels. This technique has been instrumental in studying the dynamic regulation of gene expression in response to PGF2α. For example, qPCR has been used to show that PGF2α can upregulate the expression of genes such as CAMKK2 and GNB1 in bovine corpus luteum and can also influence the expression of clock genes like Cry1, Cry2, and Per2. researchgate.netnih.gov Furthermore, studies have shown that PGF2α treatment can alter the expression of genes involved in its own signaling pathway, such as the FP receptor and cyclooxygenase-2 (COX-2). oup.com In zebrafish hepatocytes, PGF2α was found to significantly increase the transcript expression of autophagy-related genes including ef1α, lamp2, lc3b, and atg12. nih.gov

GeneOrganism/Cell TypeEffect of PGF2αTechnique
CAMKK2Bovine Corpus LuteumIncreased expressionRT-PCR
GNB1Bovine Corpus LuteumIncreased expressionRT-PCR
Cry1, Cry2, Per2Mouse LiverAltered expressionRT-qPCR
FP ReceptorHuman Granulosa-luteal cellsDecreased expression (Day 2), Increased expression (Day 8)RT-PCR
COX-2Human Granulosa-luteal cellsNo effect (Day 2), Increased expression (Day 8)RT-PCR
ef1α, lamp2, lc3b, atg12Zebrafish HepatocytesIncreased expressionqPCR

Reporter Gene Assays for Promoter Activity

Reporter gene assays are a cornerstone technique for investigating the regulation of gene expression. oup.com These assays link a specific promoter or regulatory DNA sequence of interest to a gene that produces an easily measurable protein, the "reporter". oup.com By measuring the reporter's activity, researchers can infer the transcriptional activity of the promoter in response to stimuli like PGF2α. Common reporter genes include luciferase, which emits light, and beta-galactosidase, which can cleave a substrate to produce a colored product. oup.com

In the context of PGF2α research, these assays are invaluable for dissecting how PGF2α modulates the expression of target genes. For instance, a study investigating the interplay between PGF2α and tumor necrosis factor-alpha (TNF-α) utilized a luciferase reporter plasmid controlled by the TNF-α promoter. nih.gov Human embryonic kidney (HEK) cells stably expressing PGF2α receptors (FPB isoform) were transfected with this construct. The findings demonstrated that PGF2α treatment stimulated TNF-α reporter activity, and this effect was dependent on a Rho-dependent mechanism involving intracellular calcium and protein kinase C (PKC). nih.gov This approach precisely identified key signaling molecules downstream of the PGF2α receptor that converge to regulate the activity of a specific gene promoter. nih.gov

Table 1: Effect of PGF2α and Inhibitors on TNF-α Promoter Activity

Cell LineTreatmentEffect on TNF-α Reporter ActivityUnderlying Mechanism Implicated
HEK cells with FPB receptorPGF2αStimulatedActivation of FPB receptor
HEK cells with FPB receptorPGF2α + Rho inhibitorDecreasedRho-dependent signaling
HEK cells with FPB receptorPGF2α + Intracellular calcium chelatorDecreasedCalcium-dependent signaling
HEK cells with FPB receptorPGF2α + PKC inhibitor (post-treatment)DecreasedPKC-dependent signaling

This table summarizes findings from a study where a luciferase reporter assay was used to measure TNF-α promoter activity in response to PGF2α and various inhibitors. Data sourced from Biochemical and Biophysical Research Communications. nih.gov

Intracellular Calcium Flux Measurement Techniques

A primary signaling event following the binding of PGF2α to its G-protein coupled receptor (PTGFR) is the mobilization of intracellular calcium ([Ca2+]i). nih.gov Measuring these rapid changes in [Ca2+]i is crucial for understanding the immediate downstream effects of PGF2α. The most common techniques employ calcium-sensitive fluorescent probes, such as Fura-2, Indo-1, or Fluo-4. These dyes are introduced into cells in a membrane-permeable form (acetoxymethyl ester or AM). Once inside the cell, intracellular esterases cleave the AM group, trapping the fluorescent indicator in the cytosol.

When the dye binds to calcium, its fluorescent properties change. For ratiometric dyes like Fura-2 and Indo-1, the excitation or emission wavelength shifts, allowing for a precise calculation of [Ca2+]i concentration that is less susceptible to variations in dye loading or cell thickness. For single-wavelength dyes like Fluo-4, the fluorescence intensity increases upon calcium binding. These changes are typically measured in real-time using fluorometers, plate readers (like the FlexStation3), or fluorescence microscopy.

A key study in ovine large luteal cells used Fura-2 to characterize the effect of PGF2α on calcium homeostasis. The researchers observed that PGF2α induced a rapid, transient increase in [Ca2+]i, from a resting level of 62 nM to a peak of 152 nM, which then subsided to a sustained level of 97 nM. This calcium transient was specific to large luteal cells and was not observed in small luteal cells, highlighting the cell-specific action of PGF2α. Such studies confirm that calcium signaling is a direct and integral part of the intracellular cascade mediating PGF2α's effects, such as luteal regression.

Table 2: PGF2α-Induced Intracellular Calcium Changes in Ovine Luteal Cells

ParameterValueUnit
Resting [Ca2+]i62 ± 5nM
Peak [Ca2+]i after PGF2α152 ± 6nM
Sustained [Ca2+]i after PGF2α (at 3 min)97 ± 6nM

This table presents quantitative data on the changes in cytosolic free calcium concentration ([Ca2+]i) in ovine large luteal cells following stimulation with 0.5 µM PGF2α, as measured with the fluorescent probe Fura-2. Data sourced from Endocrinology.

Transcription Factor DNA Binding Assays (e.g., TranSignal Array)

To enact changes in gene expression, signaling pathways initiated by PGF2α must ultimately converge on transcription factors (TFs), proteins that bind to specific DNA sequences to control transcription. Identifying which of the hundreds of TFs are activated by PGF2α is a critical step in mapping its regulatory network. Transcription factor DNA binding assays serve this purpose.

One powerful high-throughput method is the array-based assay, such as the TranSignal cAMP/Calcium Protein/DNA Array. This technique allows for the simultaneous profiling of the activity of numerous TFs. The general principle involves incubating nuclear extracts from cells (e.g., PGF2α-treated vs. control) with a mixture of biotin-labeled DNA binding oligonucleotides (probes), each corresponding to the consensus binding site of a specific TF. Activated TFs in the extract will bind to their respective probes. These protein/DNA complexes are then isolated and the labeled probes are hybridized to a membrane where capture oligonucleotides for each TF are spotted. The resulting signals, typically detected via chemiluminescence, reveal which TFs have increased DNA-binding activity in response to the stimulus.

Research on human myometrial cells utilized this approach to identify TFs activated by PGF2α. Following treatment of primary myometrial cells with PGF2α, a TranSignal array revealed increased activity of several TFs associated with cAMP/calcium signaling pathways. Notably, the activity of factors such as AP-1, CREB, NF-κB, and MEF-2 was enhanced, providing a broad overview of the transcriptional regulators involved in PGF2α-induced inflammation in the myometrium.

Table 3: Fold Change in Activity of Transcription Factors Activated by PGF2α in Myometrial Cells

Transcription FactorFold Increase in Activity (Mean ± Range)
AP-1 (c-Fos/c-Jun)~2.5
CREB~2.2
NF-κB~1.8
MEF-2~1.7
ATF2~1.6

This table shows the fold increase in the activity of several cAMP/calcium-regulated transcription factors in human myometrial cells after treatment with 1µM PGF2α for 30 minutes, as determined by a TranSignal Protein/DNA Array. Data sourced from Frontiers in Physiology.

Functional Studies in In Vitro Cellular Models

In vitro cellular models are indispensable for studying the direct effects of PGF2α on specific cell types in a controlled environment, free from the systemic complexities of a whole organism.

Researchers studying PGF2α utilize both primary cells and immortalized cell lines, with the choice depending on the specific research question.

Primary cells are isolated directly from tissues and have a finite lifespan in culture. Their major advantage is that they retain the characteristics of their tissue of origin, offering high physiological relevance. However, they can be difficult to obtain and culture, and their limited lifespan and potential for batch-to-batch variability present challenges. PGF2α research often employs primary cells, such as human granulosa-luteal cells or myometrial smooth muscle cells, to study processes like luteolysis and uterine contraction in a system that closely mimics the in vivo state. nih.gov

Immortalized cell lines are derived from primary cells but have been modified to proliferate indefinitely. This provides a consistent and unlimited supply of cells, which is advantageous for high-throughput screening and detailed molecular studies. While they are easier to work with, the immortalization process can alter cellular characteristics, potentially reducing their physiological relevance compared to primary cells. In PGF2α research, immortalized lines like HEK293 cells are often used to study specific components of the PGF2α signaling pathway in isolation, for example, by overexpressing the PGF2α receptor. nih.gov

To confirm the functional role of specific genes within the PGF2α signaling pathway, researchers employ gene silencing and overexpression techniques.

Gene Silencing: This approach, often using RNA interference (RNAi) technologies like short hairpin RNA (shRNA) or small interfering RNA (siRNA), reduces or "knocks down" the expression of a target gene. By observing the cellular response to PGF2α after silencing a specific gene (e.g., its receptor), researchers can deduce the gene's necessity for that response. A study on vascular remodeling in diabetic rats used an shRNA targeting the PGF2α receptor (FP receptor). Silencing the receptor in vivo markedly decreased medial thickness and collagen deposition in blood vessels, demonstrating that the FP receptor is a key mediator of diabetes-induced vascular remodeling.

Overexpression: Conversely, overexpression strategies involve introducing a gene into cells to produce higher-than-normal levels of the corresponding protein. This can be used to study the effects of a single component in isolation or to mimic a pathological state. For example, to confirm that the transcription factor EGR1 mediates certain effects of PGF2α in bovine luteal cells, researchers used an adenoviral vector to overexpress EGR1. They found that EGR1 overexpression mimicked the effect of PGF2α on the expression of transforming growth factor B1 (TGFB1), confirming its role as a key downstream effector in the PGF2α pathway.

Ex Vivo Tissue Preparation and Organ Bath Studies

Ex vivo studies bridge the gap between in vitro cell culture and in vivo animal models. These methods involve the study of intact tissues or organs maintained in a viable state outside the body, allowing for the investigation of complex cell-cell interactions within the tissue's native architecture.

Organ bath studies are a classic ex vivo technique used extensively in pharmacology to study the contractility of smooth muscle tissues like the uterus, blood vessels, or intestines. A strip or ring of tissue is mounted in a chamber (the organ bath) filled with a physiological salt solution, oxygenated, and kept at body temperature. The tissue is connected to a force transducer that records changes in tension. This setup allows researchers to construct detailed dose-response curves for compounds like PGF2α and to study the mechanisms of contraction and relaxation.

A more recent application of ex vivo methodology is the organ culture model. Here, whole tissues or fragments, such as skin sections containing hair follicles, are cultured for several days. This allows for the study of more complex, longer-term biological processes like growth and development. A study investigating the effect of PGF2α on hair growth used an ex vivo organ culture of human hair follicles. Matched intermediate and terminal hair follicles were incubated with PGF2α for nine days. The results showed that PGF2α significantly stimulated hair fiber elongation, particularly in intermediate follicles, and prolonged the anagen (growth) phase of the hair cycle. This effect was blocked by a PGF2α receptor antagonist, confirming the receptor-mediated action of PGF2α in a functionally intact human tissue model.

Measurement of Smooth Muscle Contractile Responses (e.g., Double Sucrose-Gap Method)

The contractile effect of PGF2α on smooth muscle is a cornerstone of its biological activity. Various in vitro methods are employed to quantify these responses. Tissue preparations, such as myometrial strips, are mounted in organ baths containing a physiological salt solution. nih.gov The tissue is attached to a force transducer, which records changes in muscle tension. After an equilibration period, PGF2α is added to the bath in increasing concentrations to establish a dose-response relationship. Parameters such as the amplitude and frequency of contractions are measured and analyzed. nih.gov

One specialized technique for studying the electrophysiological and contractile properties of smooth muscle is the double sucrose-gap method . This method allows for the electrical isolation of a small segment of a muscle strip, enabling the measurement of membrane potential and the application of voltage clamp techniques. While direct studies specifically detailing the use of the double sucrose-gap method for PGF2α are not extensively documented in readily available literature, this technique is a powerful tool for investigating the fundamental mechanisms of ion channel activity and electrical signaling that underpin smooth muscle contraction in response to agonists like PGF2α.

The following interactive table illustrates typical data obtained from in vitro smooth muscle contractility studies.

Treatment GroupPGF2α Concentration (M)Change in Tension (mN)
Control00.5 ± 0.1
PGF2α10⁻⁹1.2 ± 0.2
PGF2α10⁻⁸2.5 ± 0.3
PGF2α10⁻⁷4.8 ± 0.5
PGF2α10⁻⁶7.2 ± 0.6

This table represents hypothetical data for illustrative purposes.

Utilization of Animal Models for Systemic and Organ-Specific Investigations

Animal models are indispensable for understanding the integrated physiological and pathological roles of PGF2α in a whole-organism context. These models, particularly genetically modified ones, have provided profound insights into the function of the PGF2α signaling pathway.

The development of mice lacking the PGF2α receptor (FP receptor), known as FP knockout (FP-/-) mice, has been instrumental in elucidating the specific functions of PGF2α. By comparing these genetically modified animals with their wild-type littermates, researchers can attribute specific physiological or pathological changes to the absence of PGF2α signaling.

Reproductive Biology: Female FP knockout mice exhibit a failure to undergo normal parturition. nih.gov This is due to a lack of luteolysis, the process of corpus luteum regression, which is necessary for the decline in progesterone (B1679170) that initiates labor. This finding unequivocally establishes the critical role of the PGF2α-FP receptor pathway in the initiation of labor in mice. oup.com

Cardiovascular System: Studies using FP knockout mice have revealed a role for PGF2α in blood pressure regulation. frontiersin.orgpnas.org Deletion of the FP receptor leads to lower blood pressure and reduced development of atherosclerosis. pnas.orgscienceopen.com These mice also show alterations in the renin-angiotensin-aldosterone system, highlighting a systemic effect of PGF2α on cardiovascular homeostasis. frontiersin.org

Pulmonary System: In models of lung injury, FP receptor knockout mice have been shown to be protected from the development of pulmonary fibrosis. nih.gov This suggests that PGF2α signaling contributes to the pathological fibrotic remodeling in the lungs.

The table below summarizes key findings from studies using FP receptor knockout mice.

SystemPhenotype in FP Receptor Knockout MiceReference
ReproductiveFailure of parturition due to lack of luteolysis nih.gov
CardiovascularLower blood pressure, reduced atherosclerosis frontiersin.orgpnas.org
PulmonaryAttenuated bleomycin-induced pulmonary fibrosis nih.gov

Beyond genetically modified models, various in vivo experimental setups are used to probe the mechanisms of PGF2α action. These studies often involve the administration of PGF2α or its antagonists to live animals to observe systemic or organ-specific responses.

For instance, the direct infusion of PGF2α in rodents has been shown to dose-dependently elevate blood pressure, confirming its role as a pressor agent. pnas.org In the context of reproduction, in vivo studies in sheep have been crucial in identifying PGF2α as a luteolytic hormone. researchgate.net The administration of PGF2α to sheep with a corpus luteum induces its regression, a cornerstone of estrous cycle control in many domestic animals.

Furthermore, in vivo models of inflammation have demonstrated that pharmacological blockade of the FP receptor can reduce the inflammatory response in conditions such as traumatic brain injury and stroke. researchgate.net These whole-organism studies are essential for understanding the complex interplay of PGF2α with other signaling molecules and physiological systems, and for evaluating the therapeutic potential of targeting the PGF2α pathway.

Viii. Future Directions and Emerging Research Avenues for Prostaglandin F2α

Unexplored Physiological Roles and Inter-System Interactions

While the role of PGF2α in the reproductive system is well-documented, its functions in other physiological systems are still emerging. Future research will likely focus on elucidating its contributions to a wider range of biological processes and the complex interplay between different organ systems.

Neuroinflammation and Neurological Disorders: There is growing evidence for the involvement of PGF2α in the central nervous system (CNS). nih.govnih.gov Increased levels of PGF2α have been associated with neuroinflammatory conditions. nih.gov In rat primary neuronal cultures, hypoxia was found to increase PGF2α content, and the addition of PGF2α exacerbated hypoxic injury. nih.gov Furthermore, in a model of middle cerebral artery occlusion, knockout mice for the PGF2α receptor (FP receptor) exhibited less neurological deficit and smaller infarct volumes. nih.gov These findings suggest that targeting the PGF2α/FP receptor pathway could be a novel therapeutic strategy for acute brain injuries like stroke and traumatic brain injury. nih.gov

Tissue Repair and Fibrosis: The role of PGF2α extends to tissue remodeling and fibrotic processes. In preclinical models of idiopathic pulmonary fibrosis (IPF), signaling through the FP receptor has been identified as a potential facilitator of lung fibrogenesis. jci.org Antagonism of PGF2α signaling demonstrated an effect size in mitigating fibrotic lung remodeling that was noninferior to existing antifibrotic therapies. jci.org This implicates PGF2α as a mediator of downstream events in the pathogenesis of IPF through its influence on mesenchymal cell populations. jci.org Conversely, other prostaglandins (B1171923) like PGE2 have been shown to potentiate tissue repair and regeneration in various organs, including the liver, heart, and skin, highlighting the diverse and sometimes opposing roles of different prostanoids in these processes. nih.gov

Cardiovascular Homeostasis: Emerging evidence points to a significant role for PGF2α in the cardiovascular system. frontiersin.orgscienceopen.com PGF2α, primarily derived from cardiac fibroblasts, can induce cardiac myocyte hypertrophy. frontiersin.orgscienceopen.com It is also implicated in the regulation of blood pressure and the pathogenesis of atherosclerosis. frontiersin.org PGF2α can stimulate renin release, thereby activating the renin-angiotensin-aldosterone system, and can also directly promote the constriction of resistance arteries. frontiersin.orgscienceopen.com These findings highlight the PGF2α/FP receptor pathway as a promising therapeutic target for cardiovascular diseases. frontiersin.org

Elucidation of Novel Signaling Pathways and Effector Molecules

The canonical signaling pathway for PGF2α involves the activation of its G protein-coupled receptor, the FP receptor, leading to the stimulation of phospholipase C (PLC) and subsequent mobilization of intracellular calcium. frontiersin.orgnih.govuniprot.org However, recent research has begun to uncover a more complex and diverse signaling network.

Non-Canonical Signaling Cascades: PGF2α has been shown to activate multiple signaling pathways beyond the classical PLC/IP3 route. These include the Rho kinase, mitogen-activated protein kinase (MAPK) pathways (such as ERK and p38), and the calcineurin/nuclear factor of activated T-cells (NFAT) pathway. nih.govwikipedia.org For instance, in human myometrial smooth muscle cells, PGF2α stimulates the expression of connexin 43 (CX43) through PLC, PKC, ERK, p38, and NFκB pathways, while its effect on prostaglandin-endoperoxide synthase 2 (PTGS2) and the oxytocin (B344502) receptor (OTR) involves PLC, PI3K, p38, and calcineurin/NFAT signaling. nih.gov This demonstrates that PGF2α utilizes divergent signaling pathways to regulate different target genes. nih.gov

Novel Effector Molecules and Protein Interactions: Research is also identifying new downstream effector molecules and interacting proteins that mediate the diverse effects of PGF2α. One such molecule is the Prostate Transmembrane Protein, Androgen Induced 1 (PMEPA1), which has been identified as a gene upregulated by PGF2α in ovarian cancer. nih.gov PGF2α induces PMEPA1, which in turn increases cell plasticity and proliferation, contributing to tumor growth. nih.gov Additionally, studies are exploring proteins that associate with the FP receptor, such as the prostaglandin (B15479496) F2 alpha receptor-associated protein (FPRP), which may modulate receptor activity. nih.gov The discovery of splice variants of the FP receptor that can form heterodimers further adds to the complexity of PGF2α signaling, potentially creating receptors for other ligands like prostamides. uniprot.orgscienceopen.com

Diverse Signaling Pathways Activated by Prostaglandin F2α
Signaling PathwayKey Molecules InvolvedDownstream Effect/Regulated GeneCell/Tissue TypeReference
Canonical Gq/PLC PathwayGq, Phospholipase C (PLC), IP3, Ca2+Intracellular calcium mobilization, Protein Kinase C (PKC) activationVarious frontiersin.orgnih.gov
MAPK/ERK PathwayERK, p38Connexin 43 (CX43) expressionHuman myometrial smooth muscle cells nih.gov
PI3K PathwayPI3KPTGS2, Oxytocin Receptor (OTR) expressionHuman myometrial smooth muscle cells nih.gov
Calcineurin/NFAT PathwayCalcineurin, NFATPTGS2, OTR expression; Inhibition of adipocyte differentiationHuman myometrial smooth muscle cells; Preadipocytes nih.govnih.gov
Rho PathwayRho GTPasesCytoskeleton rearrangement, cell morphology changesEndometrial adenocarcinoma cells frontiersin.org
NFκB PathwayNFκBConnexin 43 (CX43) expressionHuman myometrial smooth muscle cells nih.gov

Development of Advanced Research Technologies for Comprehensive PGF2α Investigation

Advancements in analytical and molecular biology techniques are providing unprecedented opportunities to study PGF2α with greater precision and in a more comprehensive manner.

Advanced Imaging and Analytical Techniques: Mass spectrometry imaging (MSI) is an emerging technology that allows for the spatially resolved analysis of molecules directly from tissue sections. acs.orgdiva-portal.org This is particularly valuable for studying lipid mediators like PGF2α, as it provides information on their distribution within tissues, which is lost during traditional homogenization methods. acs.orgdiva-portal.org Recent developments have demonstrated the use of silver cationization in tandem with mass spectrometry to distinguish between different prostaglandin isomers, enabling isomeric imaging of these molecules in tissues such as the mouse uterus. acs.orgdiva-portal.org Capillary gas chromatography-negative ion chemical ionization mass spectrometry is another powerful tool for the precise quantification of PGF2α in plasma. nih.gov

Genome Editing and High-Throughput Screening: The advent of CRISPR/Cas9 genome editing technology offers a powerful tool to dissect the functional role of genes involved in the PGF2α signaling pathway. nih.govnih.govyoutube.commdpi.comyoutube.com For example, CRISPR/Cas9 has been used to knock out the Early Growth Response 1 (EGR1) gene in buffalo luteal cells to investigate its role in PGF2α-induced luteal regression. nih.gov This technology allows for precise genetic modifications to study the function of specific proteins in the PGF2α cascade, both in vitro and in vivo. nih.govmdpi.com

Comparative Biological Studies of Prostaglandin F2α Across Species

Comparative studies of PGF2α across different species are crucial for understanding the evolution of its physiological roles and for translating findings from animal models to human biology.

Species-Specific Differences in Metabolism and Sensitivity: Significant differences exist in the metabolism and physiological response to PGF2α among species. For instance, mares are approximately five times more sensitive to the luteolytic effect of PGF2α than heifers. oup.comresearchgate.net This is partly explained by differences in the plasma clearance and half-life of PGF2α; the metabolic half-life is about 94 seconds in mares compared to approximately 29 seconds in heifers. researchgate.netoup.com These pharmacokinetic differences, along with potential variations in receptor affinity, contribute to the species-specific dosages required for pharmacological interventions. oup.comoup.com

Evolution of PGF2α Functions: While PGF2α is a key luteolytic hormone in many domestic mammals, its role in reproduction can vary. wikipedia.orgresearchgate.net For example, its contribution to the regulation of the estrous cycle in humans is still a subject of debate. wikipedia.org Furthermore, research in non-mammalian model organisms, such as C. elegans, has revealed unconventional, cyclooxygenase-independent pathways for the synthesis of PGF2α-like compounds that are involved in regulating sperm motility and fecundity. mdpi.com These comparative studies provide valuable insights into the evolutionary conservation and divergence of prostaglandin signaling pathways. mdpi.com

Comparative Aspects of PGF2α in Heifers and Mares
ParameterHeifersMaresReference
Luteolytic SensitivityLowerHigher (approx. 5x) oup.comresearchgate.net
PGF2α Half-life~29 seconds~94 seconds researchgate.netoup.com
PGF Delivery to OvaryLocal utero-ovarian countercurrent exchangeSystemic circulation researchgate.net
PGF Pulses during PreluteolysisAssociated with transient drops and rebounds in progesterone (B1679170)Do not alter progesterone concentrations oup.com

Systems Biology Approaches to Prostaglandin F2α Networks

A systems biology approach, which integrates data from genomics, transcriptomics, proteomics, and metabolomics, will be instrumental in building a holistic understanding of the PGF2α network.

Integrative Multi-Omics Analysis: By combining different "omics" datasets, researchers can construct comprehensive models of PGF2α's sphere of influence. For example, transcriptome analysis of the corpus luteum following PGF2α treatment has identified temporal changes in the expression of genes associated with various signaling pathways, steroidogenesis, and apoptosis. plos.org Integrating such data with proteomics and metabolomics will provide a more complete picture of the molecular events triggered by PGF2α.

Mapping PGF2α Interaction Networks: Identifying the complete interactome of the FP receptor and its downstream signaling components is a key goal. This involves mapping the protein-protein interactions that occur upon receptor activation and how these networks are modulated in different cellular contexts and disease states. Such network models can help predict novel functions and identify key nodes that could be targeted for therapeutic intervention. While direct systems biology studies on PGF2α are still in their infancy, the tools and approaches are now available to begin constructing these complex interaction maps and unraveling the full extent of PGF2α's biological roles.

Q & A

Q. What are the best methodologies for quantifying PGF2α in biological samples, and how can researchers validate their measurements?

  • Methodological Answer : PGF2α is typically quantified using enzyme-linked immunosorbent assays (ELISAs) due to their sensitivity (detection limits as low as 3.97–6.71 pg/mL) and specificity for distinguishing PGF2α from structurally similar metabolites like 15-keto-PGF2α . For validation:
  • Sample Preparation : Use anticoagulant-free collection tubes for plasma/serum to avoid interference. In cell culture, collect media immediately post-experiment to minimize enzymatic degradation .
  • Linearity and Recovery : Perform serial dilutions (e.g., 1:10 in assay buffer) to confirm linearity (slope ≥1.0, R² >0.99) and spike-and-recovery tests in matrices like saliva or urine to assess accuracy (recovery rates 90–110%) .
  • Cross-Reactivity : Validate with structurally related compounds (e.g., 8-iso-PGF2α) to ensure antibody specificity .

Q. What experimental models are most suitable for studying PGF2α's physiological roles in inflammation and reproduction?

  • Methodological Answer :
  • Inflammation : Use airway epithelial cell lines (e.g., A549 or Calu-3) treated with PGF2α to study mucus overproduction via CREB-mediated MUC5AC expression. Inhibit downstream kinases (e.g., PKC or ERK) to dissect signaling pathways .
  • Reproduction : Bovine or murine models are standard for studying luteolysis. For primates, rhesus macaque corpora lutea (CL) provide insights into species-specific regulation, combining RNA-seq and immunohistochemistry to track FP receptor expression during luteal phases .

Advanced Research Questions

Q. How can researchers resolve contradictions in PGF2α's role across species, particularly in luteolysis?

  • Methodological Answer : Discrepancies arise because uterine-derived PGF2α triggers luteolysis in ruminants, while primates exhibit intraluteal PGF2α synthesis. To address this:
  • Comparative Genomics : Analyze FP receptor promoter regions for species-specific regulatory elements (e.g., LPS-responsive motifs in macrophages) .
  • In Vitro Cross-Species Assays : Transfer primate CL explants into bovine serum to test responsiveness to exogenous PGF2α .
  • Single-Cell RNA-seq : Profile luteal cells in macaques to identify autocrine/paracrine signaling networks during functional regression .

Q. What strategies are effective for dissecting PGF2α's signaling cascades in disease contexts (e.g., asthma or pre-eclampsia)?

  • Methodological Answer :
  • CRISPR/Cas9 Knockouts : Generate FP receptor-deficient cell lines to isolate PGF2α-specific effects from other prostaglandins (e.g., PGE2) .
  • Pharmacological Inhibition : Use FP receptor antagonists (e.g., AL-8810) or CREB inhibitors (e.g., 666-15) in airway models to block MUC5AC overexpression .
  • Metabolomic Profiling : Pair LC-MS/MS with stable isotope-labeled PGF2α (e.g., d4-PGF2α) to track metabolic fate in pre-eclamptic plasma .

Q. How can synthetic chemistry approaches improve the stability and specificity of PGF2α analogs for therapeutic development?

  • Methodological Answer :
  • Stereochemical Control : Use chiral auxiliaries (e.g., (4S,5S)-dioxane scaffolds) to enforce correct stereochemistry during cyclopropane ring formation, a critical step in PGF2α synthesis .
  • Metabolic Stability : Introduce β-oxidation-resistant methyl groups at C-15 or replace labile hydroxyls with fluorine atoms, as seen in Bimatoprost acid (756% higher FP receptor affinity than PGF2α) .

Data Analysis & Experimental Design

Q. What statistical approaches are recommended for analyzing time-dependent PGF2α release in adipose tissue or CL models?

  • Methodological Answer :
  • Longitudinal Mixed Models : Account for repeated measures in adipocyte cultures or CL explants. Log-transform non-normal data (e.g., PGF2α concentrations) .
  • ROC Curves : Use in diagnostic studies (e.g., pre-eclampsia) to determine optimal PGF2α cutoff values, balancing sensitivity and specificity .

Q. How should researchers design experiments to study PGF2α's dual roles (e.g., pro-inflammatory vs. tissue-protective effects)?

  • Methodological Answer :
  • Dose-Response Studies : Test PGF2α across physiological (1–10 nM) and pathological (100 nM–1 µM) ranges in macrophages or endothelial cells .
  • Co-Culture Systems : Combine epithelial cells with fibroblasts to model crosstalk in airway inflammation, measuring cytokines (IL-6) and mucin secretion .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Prostaglandin F2a;PGF2alpha
Reactant of Route 2
Prostaglandin F2a;PGF2alpha

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.